molecular formula C9H9ClO4S B037656 [(4-Chlorobenzyl)sulfonyl]acetic acid CAS No. 118672-20-1

[(4-Chlorobenzyl)sulfonyl]acetic acid

Cat. No.: B037656
CAS No.: 118672-20-1
M. Wt: 248.68 g/mol
InChI Key: YYXBXAYHHCTPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Chlorobenzyl)sulfonyl]acetic acid is a high-value chemical intermediate in organic and medicinal chemistry research, serving as a versatile building block for the development of novel compounds with significant biological potential. Key Research Applications & Value: Synthesis of Radioprotective Agents: This compound is a critical precursor in the synthesis of styryl benzyl sulfone derivatives, a class of compounds investigated for their potent radioprotective properties. Research explores their efficacy in protecting normal cells from the damaging effects of ionizing radiation, with potential applications in oncology and safety science . These analogs function through mechanisms that may involve the modulation of the p53-dependent apoptosis pathway and enhancement of DNA damage repair . Pharmaceutical & Heterocyclic Chemistry: The sulfonyl acetic acid scaffold is a privileged structure in drug discovery. It is utilized to synthesize various heterocyclic systems, including 1,3,4-thiadiazole sulfonamides studied for antiviral activity and 1,3-oxazole derivatives explored for antimicrobial applications . The presence of both sulfonyl and carboxylic acid functional groups allows for diverse chemical modifications. Versatile Chemical Intermediate: The molecule reacts at both the sulfonyl and carboxylic acid groups, enabling condensation with aldehydes, formation of amide bonds, and generation of diverse heterocyclic cores. This makes it a highly flexible starting material for constructing complex molecular architectures for high-throughput screening and structure-activity relationship (SAR) studies . Disclaimer: This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfonyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c10-8-3-1-7(2-4-8)5-15(13,14)6-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXBXAYHHCTPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307238
Record name [(4-chlorobenzyl)sulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118672-20-1
Record name [(4-chlorobenzyl)sulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to [(4-Chlorobenzyl)sulfonyl]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemical research and drug discovery, molecules that offer a unique combination of reactive functional groups are of paramount importance. [(4-Chlorobenzyl)sulfonyl]acetic acid emerges as such a compound, presenting a trifecta of functionality: a reactive carboxylic acid, an electron-withdrawing sulfonyl group, and a versatile chlorobenzyl moiety. While this compound is commercially available for research purposes, a comprehensive guide detailing its synthesis, characterization, and chemical behavior has been notably absent from the literature. This document aims to fill that void. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a practical, in-depth guide grounded in established chemical principles. We will explore a robust, proposed synthesis pathway, predict its spectroscopic fingerprint, and delve into the causality behind its expected reactivity. This guide is designed to empower researchers to confidently incorporate [(4-Chlorobenzyl)sulfonyl]acetic acid into their synthetic and developmental workflows.

Section 1: Core Molecular Attributes and Physicochemical Properties

[(4-Chlorobenzyl)sulfonyl]acetic acid, with the CAS number 118672-20-1, is a solid organic compound that integrates several key functional groups into a single molecular scaffold.[1][2] Its structure is characterized by an acetic acid backbone where one of the alpha-hydrogens is replaced by a (4-chlorobenzyl)sulfonyl group.

Structural and Basic Properties
PropertyValueSource
CAS Number 118672-20-1[1][2]
Molecular Formula C₉H₉ClO₄S[1][2]
Molecular Weight 248.68 g/mol [1]
Appearance Solid[2]
Purity ≥95-98% (as supplied commercially)[1][2]
Storage Sealed in a dry environment at 2-8°C[1]
Computed Physicochemical Data

Computational models provide valuable predictions for the behavior of molecules in various chemical and biological systems. These values offer a preliminary assessment for experimental design.

PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA) 71.44 Ų[1]
LogP (Octanol-Water Partition Coeff.) 1.3394[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 4[1]

These computed values suggest a molecule with moderate polarity and a reasonable degree of conformational flexibility. The LogP value indicates a preference for the octanol phase, suggesting some lipophilicity, which is a key parameter in drug design.

Section 2: Synthesis and Purification Protocol

While a specific, peer-reviewed synthesis for [(4-Chlorobenzyl)sulfonyl]acetic acid is not prominently documented, a logical and robust two-step synthetic route can be proposed based on fundamental organic chemistry principles: S-alkylation of thioglycolic acid followed by oxidation. This approach is advantageous due to the commercial availability and relatively low cost of the starting materials.

Proposed Synthetic Pathway

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Oxidation 4-Chlorobenzyl_chloride 4-Chlorobenzyl chloride Intermediate 2-((4-Chlorobenzyl)thio)acetic acid 4-Chlorobenzyl_chloride->Intermediate Thioglycolic_acid Thioglycolic acid Thioglycolic_acid->Intermediate Base Base (e.g., NaOH) Solvent (e.g., H₂O/EtOH) Base->Intermediate Oxidant Oxidant (e.g., H₂O₂) Catalyst (e.g., Na₂WO₄) Final_Product [(4-Chlorobenzyl)sulfonyl]acetic acid Oxidant->Final_Product Intermediate_ref->Final_Product

Caption: Proposed two-step synthesis of [(4-Chlorobenzyl)sulfonyl]acetic acid.

Step-by-Step Experimental Protocol

PART 1: Synthesis of 2-((4-Chlorobenzyl)thio)acetic acid (Thioether Intermediate)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioglycolic acid (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Deprotonation: Cool the solution to 0°C in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.1 eq) dropwise, ensuring the temperature remains below 10°C. This deprotonates both the thiol and carboxylic acid groups, forming the sodium thioglycolate. The exothermicity of the neutralization necessitates slow addition.

  • Alkylation: To the resulting solution, add 4-chlorobenzyl chloride (1.0 eq) dissolved in a minimal amount of ethanol.[3] Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling to room temperature, acidify the mixture to pH 1-2 with concentrated HCl. This will protonate the carboxylic acid and precipitate the thioether product. The crude product can be collected by vacuum filtration, washed with cold water, and dried.

PART 2: Oxidation to [(4-Chlorobenzyl)sulfonyl]acetic acid

  • Reaction Setup: Suspend the crude 2-((4-chlorobenzyl)thio)acetic acid (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Oxidation: Add a catalytic amount of sodium tungstate (Na₂WO₄) (approx. 0.02 eq). To this suspension, add 30% hydrogen peroxide (2.5-3.0 eq) dropwise.[4] The use of a tungstate catalyst allows for a more controlled and efficient oxidation with H₂O₂. An exotherm may be observed, and cooling may be necessary to maintain the reaction temperature around 25-30°C.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. The reaction is typically complete when the solid thioether has fully dissolved and a new precipitate (the sulfone product) may have formed. Monitor by TLC until the starting material is consumed.

  • Workup and Purification: Quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a drop of the reaction mixture no longer gives a positive test with starch-iodide paper. Pour the reaction mixture into ice-water to precipitate the final product. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallization: For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water or acetone/water mixture.

Section 3: Spectroscopic Characterization (Predicted)

No formal, published spectroscopic data for [(4-Chlorobenzyl)sulfonyl]acetic acid is currently available. However, based on its structure, a detailed prediction of its key spectral features can be made, which is invaluable for its identification and characterization in a research setting.

Predicted ¹H NMR Spectrum
  • Aromatic Protons (7.3-7.5 ppm): The four protons on the 4-chlorophenyl ring are expected to appear as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the chlorine will be slightly downfield from the protons meta to the chlorine, both integrating to 2H.

  • Benzylic Protons (~4.5 ppm): The two protons of the methylene group attached to the sulfonyl group and the aromatic ring (Ar-CH₂-SO₂) are expected to appear as a singlet, integrating to 2H. The strong electron-withdrawing effect of the sulfonyl group will shift this signal significantly downfield.

  • Alpha-Methylene Protons (~4.2 ppm): The two protons of the methylene group alpha to the carbonyl group (-SO₂-CH₂-COOH) will also appear as a singlet, integrating to 2H. These protons are deshielded by both the adjacent sulfonyl and carboxylic acid groups.

  • Carboxylic Acid Proton (10-12 ppm): The acidic proton of the carboxylic acid will appear as a broad singlet, far downfield. Its chemical shift can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (~168 ppm): The carbon of the carboxylic acid group.

  • Aromatic Carbons (128-135 ppm): Four signals are expected for the aromatic carbons. The carbon bearing the chlorine (ipso-carbon) will be in the 134-136 ppm range, while the carbon attached to the benzylic methylene group will be around 128-130 ppm. The other two aromatic carbons will also appear in this region.

  • Benzylic Carbon (~62 ppm): The carbon of the Ar-CH₂-SO₂ group.

  • Alpha-Methylene Carbon (~58 ppm): The carbon of the -SO₂-CH₂-COOH group.

Predicted Infrared (IR) Spectrum
  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5]

  • C=O Stretch (Carboxylic Acid): An intense, sharp band around 1700-1725 cm⁻¹.[5]

  • S=O Stretch (Sulfone): Two strong, characteristic absorption bands are expected for the asymmetric and symmetric stretching of the sulfone group, appearing around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.[6]

  • C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

Predicted Mass Spectrometry (EI-MS) Fragmentation
  • Molecular Ion Peak (M⁺): A peak at m/z 248 (for ³⁵Cl) and a smaller M+2 peak at m/z 250 (for ³⁷Cl) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

  • Loss of COOH: A fragment corresponding to the loss of the carboxylic acid group (45 Da), leading to a peak at m/z 203/205.

  • Benzylic Cleavage: The most prominent fragmentation pathway for benzylic compounds is cleavage to form a stable benzyl cation.[7][8] In this case, cleavage of the C-S bond would lead to the 4-chlorobenzyl cation at m/z 125/127, which is expected to be a major peak, possibly the base peak.

  • McLafferty Rearrangement: A McLafferty rearrangement is unlikely due to the absence of a gamma-hydrogen relative to the carbonyl group.

G cluster_0 Predicted Mass Spectrometry Fragmentation mol [(4-Cl-Bn)SO₂CH₂COOH]⁺˙ m/z 248/250 frag1 [4-Cl-Bn]⁺ m/z 125/127 (Benzylic Cleavage) mol->frag1 - SO₂CH₂COOH frag2 [M - COOH]⁺ m/z 203/205 mol->frag2 - COOH

Caption: Key predicted fragmentation pathways in EI-Mass Spectrometry.

Section 4: Chemical Reactivity and Synthetic Potential

The utility of [(4-Chlorobenzyl)sulfonyl]acetic acid lies in the distinct reactivity of its three functional components. Understanding these allows for its strategic application in complex molecule synthesis.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for a variety of transformations:

  • Amide Bond Formation: The most common reaction will be the formation of amides via coupling with primary or secondary amines. Standard coupling reagents such as HATU, HOBt/EDC, or conversion to the acyl chloride (e.g., with SOCl₂ or (COCl)₂) followed by reaction with an amine are expected to be effective. It is important to note that the sulfonic acid group is stable under these conditions, but strong bases should be used judiciously to avoid potential side reactions at the alpha-carbon.[9][10]

  • Esterification: Fischer esterification (reaction with an alcohol under acidic catalysis) or reaction with alkyl halides in the presence of a non-nucleophilic base (e.g., Cs₂CO₃) will yield the corresponding esters.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄ or borane complexes (BH₃·THF).

Reactivity of the α-Methylene Group

The methylene group situated between the sulfonyl and carboxyl groups is acidic due to the electron-withdrawing nature of both adjacent functionalities.

  • Deprotonation and Alkylation: This position can be deprotonated with a suitable base (e.g., LDA, NaH) to form a stabilized carbanion. This nucleophile can then be reacted with various electrophiles, such as alkyl halides, to introduce substituents at the alpha-position. This provides a pathway to more complex derivatives.

  • Decarboxylation: Under certain conditions, α-sulfonyl carboxylic acids can undergo decarboxylation, although this typically requires harsh conditions.

Reactivity of the 4-Chlorobenzyl Group
  • Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups or under forcing conditions (high temperature/pressure).

  • Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of aryl, vinyl, or amino groups. This offers a powerful method for late-stage diversification of molecules derived from this scaffold.

Section 5: Applications and Future Outlook

While specific, documented applications for [(4-Chlorobenzyl)sulfonyl]acetic acid are sparse, its structural motifs are prevalent in medicinal chemistry and materials science.

  • Medicinal Chemistry: The sulfone group is a common bioisostere for other functionalities and is found in numerous approved drugs. The ability to form amide bonds and further functionalize the molecule via its other reactive sites makes it an attractive building block for creating libraries of compounds for screening. The 4-chlorophenyl group is a common feature in bioactive molecules, often contributing to favorable binding interactions and metabolic stability.

  • Materials Science: Sulfonic acids are known for their use in the synthesis of ion-exchange resins and polymers.[11] While this compound is a sulfonylacetic acid, its derivatives could potentially be explored as monomers or functional additives in polymer chemistry.

The true potential of [(4-Chlorobenzyl)sulfonyl]acetic acid lies in its role as a versatile intermediate. The logical synthetic pathways and predictable reactivity outlined in this guide provide a solid foundation for its incorporation into research programs aimed at discovering new pharmaceuticals, agrochemicals, and advanced materials.

Section 6: Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. The available safety data indicates that [(4-Chlorobenzyl)sulfonyl]acetic acid should be handled with care.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place.[1]

References

  • (2,4-DICHLOROPHENOXY)ACETIC ACID ANALOGS.
  • Jahangirian, H., et al. Biological Activities of Ethyl Acetate Extract of Different Parts of Hyssopus Angustifolius. PubMed, [Link].

  • Smolinsky, G., & Feuer, B. I. Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 1973, 51(1), 156-159.
  • Misiewicz, J. P., et al. Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. ResearchGate, 2020, [Link].

  • Al-Ostath, A., et al. Bioactive compound and their biological activity. ResearchGate, 2023, [Link].

  • Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
  • Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link].

  • Misiewicz, J. P., et al. Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. PubMed, 2020, [Link].

  • Oxidation of thiols and disulfides to sulfonic acids.
  • Singh, A., & Singh, V. K. REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY.
  • YouTube. mass spectrometry: tropylium ion. 2018. [Link].

  • Nacsa, E. D., & Lambert, T. H.
  • Al-Sayed, E., et al. Comparative Studies on the Antioxidant, Antifungal, and Wound Healing Activities of Solenostemma arghel Ethyl Acetate and Methanolic Extracts. MDPI, 2022, [Link].

  • Wirth, T. The synthesis of water soluble decalin-based thiols and S-nitrosothiols—model systems for studying the reactions of nitric oxi. Imperial College London, 2005.
  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. [Link].

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. 2025. [Link].

  • PrepChem. Preparation of 4-chlorobenzyl chloride. [Link].

  • Synthesis and Biological Activity of A-Hydroxyphosphonates. ResearchGate, 2025, [Link].

  • Yan, M., et al. Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynylation. American Chemical Society, 2026, [Link].

  • FT-IR spectra of sulfamic acids (a), aminomethane sulfonic (b),... ResearchGate. [Link].

  • Master Organic Chemistry. Reactions and Mechanisms. [Link].

  • United States Patent (19) 11 Patent Number. Googleapis.com; US5608063A.
  • Synthesis and Reactivity of Benzylic Sulfonium Salts: Benzylation of Phenol and Thiophenol under Near-Neutral Conditions. ResearchGate, 2025, [Link].

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI, [Link].

  • Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. MDPI, [Link].

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI, [Link].

  • Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. NIH, [Link].

  • MSU chemistry. Reactions at the α-Carbon. [Link].

  • Synthesis of thioglycolic acid.
  • Fourier-transform Infrared Spectroscopy Studies on Carboxylic Acids and Cellobiose. American Physical Society, 2019, [Link].

  • Method for preparing chlorobenzene thiols.
  • Process for the preparation of 4- chlorobenzenesulfonyl chloride.
  • YouTube. α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). 2016. [Link].

  • SpectraBase. N-(4-chlorobenzyl)-4-methyl-N-{2-oxo-2-[(2E)-2-(2-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide - Optional[13C NMR] - Chemical Shifts. [Link].

Sources

[(4-Chlorobenzyl)sulfonyl]acetic acid CAS number 118672-20-1

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to [(4-Chlorobenzyl)sulfonyl]acetic Acid (CAS No. 118672-20-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of [(4-Chlorobenzyl)sulfonyl]acetic acid, a molecule of interest in medicinal chemistry and materials science. Drawing upon established principles of organic synthesis and analytical chemistry, this document outlines the compound's key characteristics, a proposed synthetic pathway, and potential avenues for its application, particularly in the realm of antimicrobial and anti-inflammatory research. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogues to provide a robust framework for its study and utilization.

Molecular Profile and Physicochemical Properties

[(4-Chlorobenzyl)sulfonyl]acetic acid is a sulfonylacetic acid derivative characterized by a 4-chlorobenzyl group attached to a sulfonyl moiety, which in turn is linked to an acetic acid functional group. This unique combination of a flexible benzylsulfone and an acidic terminus suggests potential for targeted biological interactions.

Table 1: Physicochemical Properties of [(4-Chlorobenzyl)sulfonyl]acetic acid

PropertyValueSource
CAS Number 118672-20-1[1]
Molecular Formula C₉H₉ClO₄S[1]
Molecular Weight 248.68 g/mol [1]
Appearance Solid[2]
Purity Typically ≥95%[2]
Storage Sealed in a dry environment at 2-8°C is recommended.[1]

Computational Chemistry Data:

ParameterValueSource
Topological Polar Surface Area (TPSA) 71.44 Ų[1]
LogP 1.3394[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 4[1]

Proposed Synthetic Pathway

Synthesis_Pathway A 4-Chlorobenzyl chloride C S-(4-Chlorobenzyl)thioglycolic acid (Thioether Intermediate) A->C Nucleophilic Substitution Step 1 B Sodium thioglycolate E [(4-Chlorobenzyl)sulfonyl]acetic acid (Final Product) C->E Oxidation Step 2 D Hydrogen Peroxide (H₂O₂) in Acetic Acid

Caption: Proposed two-step synthesis of [(4-Chlorobenzyl)sulfonyl]acetic acid.

Step 1: Synthesis of S-(4-Chlorobenzyl)thioglycolic acid (Thioether Intermediate)

This initial step involves a nucleophilic substitution reaction where the thiol group of sodium thioglycolate displaces the chloride on 4-chlorobenzyl chloride.

Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium thioglycolate (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or ethanol.

  • Reaction Initiation: To the stirred solution, add 4-chlorobenzyl chloride (1.0 eq) dropwise at room temperature.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with a dilute mineral acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the S-(4-chlorobenzyl)thioglycolic acid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Oxidation to [(4-Chlorobenzyl)sulfonyl]acetic acid

The second step involves the oxidation of the sulfide in the thioether intermediate to a sulfone. A common and effective method for this transformation is the use of hydrogen peroxide in acetic acid.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the S-(4-chlorobenzyl)thioglycolic acid (1.0 eq) from Step 1 in glacial acetic acid.

  • Oxidant Addition: To this solution, add a 30% aqueous solution of hydrogen peroxide (2.2-2.5 eq) dropwise, while maintaining the temperature below 40°C using an ice bath.

  • Reaction Progression: After the addition, allow the reaction mixture to stir at room temperature overnight. Monitor the completion of the oxidation by TLC.

  • Work-up: Pour the reaction mixture into a beaker of ice-water. The solid product, [(4-Chlorobenzyl)sulfonyl]acetic acid, will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove any residual acetic acid and hydrogen peroxide, and dry under vacuum. Recrystallization from an appropriate solvent, such as ethyl acetate/hexane, can be performed to obtain a highly pure product.

Potential Applications and Biological Activity

While direct biological studies on [(4-Chlorobenzyl)sulfonyl]acetic acid are not extensively documented, the structural motifs present in the molecule suggest potential therapeutic applications, particularly in the areas of antimicrobial and anti-inflammatory research.

Antimicrobial Potential

Derivatives of the structurally related 4-[(4-chlorophenyl)sulfonyl]benzoic acid have demonstrated antimicrobial activity, particularly against Gram-positive bacteria. This suggests that the 4-chlorophenylsulfonyl moiety may be a key pharmacophore for antibacterial action. The presence of the flexible benzyl linker and the acidic terminus in [(4-Chlorobenzyl)sulfonyl]acetic acid could modulate this activity and its cellular uptake.

Hypothesized Mechanism of Action:

The sulfonyl group is a strong electron-withdrawing group, which can polarize the molecule and potentially interact with biological macromolecules. The mechanism of action for related sulfonyl-containing compounds often involves the inhibition of essential enzymes in microbial metabolic pathways.

Antimicrobial_MoA A [(4-Chlorobenzyl)sulfonyl]acetic acid B Bacterial Cell A->B Cellular Uptake C Enzyme Active Site A->C Binding to Enzyme D Inhibition of Metabolic Pathway C->D E Bacteriostatic / Bactericidal Effect D->E

Caption: Hypothesized mechanism of antimicrobial action.

Anti-inflammatory Potential

Sulfonyl-containing compounds and acetic acid derivatives are classes of molecules known to possess anti-inflammatory properties. For instance, certain non-steroidal anti-inflammatory drugs (NSAIDs) feature acetic acid moieties. The combination of these two functional groups in [(4-Chlorobenzyl)sulfonyl]acetic acid makes it a candidate for investigation as an anti-inflammatory agent.

Potential Targets:

Potential molecular targets could include enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX). Further in-vitro and in-vivo studies are required to validate this hypothesis.

Analytical Methodologies

For the characterization and purity assessment of [(4-Chlorobenzyl)sulfonyl]acetic acid, standard analytical techniques can be employed.

Table 2: Recommended Analytical Techniques

TechniqueExpected Observations and Applications
High-Performance Liquid Chromatography (HPLC) A reversed-phase HPLC method using a C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) would be suitable for purity determination and reaction monitoring. Detection can be achieved using a UV detector, likely around 220-230 nm due to the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Expected signals would include aromatic protons of the 4-chlorobenzyl group (typically two doublets in the 7.0-7.5 ppm region), a singlet for the benzylic methylene protons adjacent to the sulfonyl group (around 4.5 ppm), a singlet for the methylene protons of the acetic acid moiety (around 4.0 ppm), and a broad singlet for the carboxylic acid proton (variable, >10 ppm). ¹³C NMR: Signals for the aromatic carbons, the two methylene carbons, and the carbonyl carbon of the carboxylic acid would be expected.
Mass Spectrometry (MS) Electrospray ionization (ESI) in negative ion mode would be ideal for detecting the deprotonated molecule [M-H]⁻. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a characteristic feature in the mass spectrum.
Infrared (IR) Spectroscopy Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹), and strong asymmetric and symmetric S=O stretches for the sulfone group (around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively).

Experimental Workflow for Analysis:

Analytical_Workflow A Synthesized Product B Purity Assessment (HPLC) A->B C Structural Elucidation A->C G Confirmed Structure and Purity B->G D ¹H and ¹³C NMR C->D E Mass Spectrometry (MS) C->E F Infrared (IR) Spectroscopy C->F

Caption: A typical analytical workflow for the characterization of the synthesized compound.

Conclusion and Future Directions

[(4-Chlorobenzyl)sulfonyl]acetic acid represents a molecule with significant potential for further investigation in drug discovery and development. The proposed synthetic route offers a practical method for its preparation, enabling researchers to explore its biological activities. Future research should focus on the validation of its antimicrobial and anti-inflammatory properties through rigorous in-vitro and in-vivo screening. Elucidation of its precise mechanism of action will be crucial for its development as a potential therapeutic agent. Furthermore, the synthesis and evaluation of a library of related derivatives could lead to the discovery of compounds with enhanced potency and favorable pharmacokinetic profiles.

References

  • Information on the synthesis of the related compound 4-[(4-chlorophenyl)sulfonyl]benzoic acid and the antimicrobial activity of its derivatives can be found in various medicinal chemistry journals.
  • General procedures for the synthesis of sulfones from sulfides can be found in standard organic chemistry textbooks and review articles.
  • Analytical methods for acidic compounds are widely documented in analytical chemistry literature. For example, journals such as the Journal of Chromatography A and Analytical Chemistry provide numerous relevant protocols.

Sources

An In-Depth Technical Guide to the Postulated Mechanism of Action of [(4-Chlorobenzyl)sulfonyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Scope of this Guide: As of the latest literature review, the specific mechanism of action for [(4-Chlorobenzyl)sulfonyl]acetic acid has not been empirically elucidated. This guide, therefore, presents a scientifically-grounded, theoretical framework of its potential biological activities. The hypotheses herein are extrapolated from the well-documented actions of its core structural motifs: the sulfonamide group, the acetic acid moiety, and the chlorobenzyl substituent. This document is intended to serve as a roadmap for researchers and drug development professionals in designing and executing studies to validate these postulations.

Introduction and Structural Analysis

[(4-Chlorobenzyl)sulfonyl]acetic acid is a synthetic organic compound characterized by a central sulfonyl group linking a 4-chlorobenzyl moiety to an acetic acid functional group. The convergence of these three components suggests a potential for multifaceted biological activity. A thorough understanding of its potential mechanism of action begins with an analysis of the contributions of each structural feature.

  • The Sulfonamide Core: The sulfonamide group is a well-established pharmacophore, most famously recognized for its antibacterial properties.[1] Drugs in this class typically function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][3]

  • The Acetic Acid Moiety: The carboxylic acid group of the acetic acid moiety imparts acidic properties and can participate in crucial hydrogen bonding interactions with biological targets.[4] Acetic acid derivatives have been investigated for a range of therapeutic applications, including anticancer and anti-inflammatory activities.[5]

  • The 4-Chlorobenzyl Substituent: The presence of a chlorine atom on the benzyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogenation can enhance membrane permeability and metabolic stability. Furthermore, the chlorobenzyl group can engage in hydrophobic and halogen bonding interactions within protein binding pockets, potentially increasing binding affinity and specificity.[6]

Hypothesized Mechanisms of Action

Based on the aforementioned structural components, we can postulate several plausible mechanisms of action for [(4--Chlorobenzyl)sulfonyl]acetic acid.

Antimicrobial Activity: Inhibition of Folate Synthesis

The most direct hypothesis, owing to the sulfonamide core, is that [(4-Chlorobenzyl)sulfonyl]acetic acid may act as an antibacterial agent.

Postulated Mechanism: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[2] As such, they can act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides and certain amino acids.[7][8] By blocking this pathway, sulfonamides arrest bacterial growth, exhibiting a bacteriostatic effect.[1][3] It is plausible that [(4-Chlorobenzyl)sulfonyl]acetic acid could function in a similar manner.

Antimicrobial_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Catalyzes Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolic_Acid->Nucleotide_Synthesis Compound [(4-Chlorobenzyl)sulfonyl]acetic acid Compound->DHPS Competitive Inhibition

Caption: Postulated antimicrobial mechanism via competitive inhibition of DHPS.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Several acetic acid derivatives have demonstrated anticancer properties, suggesting a potential avenue of activity for the title compound.[4]

Postulated Mechanism: The anticancer effects could be mediated through the induction of apoptosis (programmed cell death) and/or cell cycle arrest. Structurally related compounds have been shown to trigger apoptosis by modulating the expression of key regulatory proteins.[9] This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. For instance, the compound could potentially lead to the upregulation of pro-apoptotic proteins like Bax and Bak, and the downregulation of anti-apoptotic proteins like Bcl-2. This would lead to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.[10] Additionally, interference with the cell cycle, potentially at the G1/S or G2/M checkpoints, could halt cancer cell proliferation.[9]

Anticancer_Mechanism Compound [(4-Chlorobenzyl)sulfonyl]acetic acid Cell_Stress Cellular Stress Compound->Cell_Stress Bcl2_Family Modulation of Bcl-2 Family Proteins Cell_Stress->Bcl2_Family Cell_Cycle_Checkpoints Cell Cycle Checkpoints (e.g., G1/S) Cell_Stress->Cell_Cycle_Checkpoints Mitochondria Mitochondrial Disruption Bcl2_Family->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Proliferation_Arrest Proliferation Arrest Cell_Cycle_Checkpoints->Proliferation_Arrest

Caption: Hypothesized anticancer pathways: apoptosis and cell cycle arrest.

Proposed Experimental Validation

To transition from hypothesis to evidence, a structured experimental approach is necessary. The following protocols outline key experiments to probe the postulated mechanisms of action.

Antimicrobial Activity Assessment

Objective: To determine if [(4-Chlorobenzyl)sulfonyl]acetic acid possesses antimicrobial properties and to quantify its potency.

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

  • Preparation of Bacterial Inoculum: Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Compound Dilution Series: Prepare a two-fold serial dilution of [(4-Chlorobenzyl)sulfonyl]acetic acid in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring optical density at 600 nm.

  • (Optional) Resazurin Assay for Viability: For a more sensitive readout, a resazurin-based assay can be employed.[11] Add resazurin solution to each well after incubation and incubate for a further 2-4 hours. A color change from blue to pink indicates metabolically active (viable) cells. The MIC is the lowest concentration that prevents this color change.

Anticancer Activity Assessment

Objective: To evaluate the cytotoxic effects of the compound on cancer cell lines and to elucidate the underlying mechanism (apoptosis vs. necrosis, cell cycle arrest).

Protocol 1: Cytotoxicity Screening (MTT Assay)

  • Cell Culture: Seed cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of [(4-Chlorobenzyl)sulfonyl]acetic acid for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm. The results will be used to calculate the IC50 (half-maximal inhibitory concentration).

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for a predetermined time.

  • Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis

  • Cell Treatment and Fixation: Treat cells with the compound, harvest, and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Summary of Biological Activities of Structurally Related Compounds

Compound Class/ExampleBiological ActivityPotential Mechanism of ActionReference(s)
Sulfonamides Antibacterial (Bacteriostatic)Competitive inhibition of dihydropteroate synthase, blocking folate synthesis.[1][2][3][7]
Acetic Acid Derivatives AnticancerInduction of apoptosis, cell cycle arrest, modulation of mitochondrial function.[4][9]
Benoxaprofen Anti-inflammatoryWeak prostaglandin synthetase inhibition; other mechanisms likely involved.N/A
2-(p-chlorobenzyl) benzofurans AntiproliferativeBinds to antiestrogen-binding sites (AEBS), inhibits cholesterol biosynthesis.[13]

Conclusion

While the definitive mechanism of action of [(4-Chlorobenzyl)sulfonyl]acetic acid remains to be established, its chemical architecture provides a strong basis for postulating its potential as a bioactive compound with antimicrobial and anticancer properties. The sulfonamide core suggests a role as a folate synthesis inhibitor in bacteria, while the acetic acid moiety points towards the induction of apoptosis and cell cycle arrest in cancer cells. The 4-chlorobenzyl group likely enhances these activities through improved pharmacokinetic properties and target interactions. The experimental workflows proposed in this guide offer a clear path to systematically investigate and validate these hypotheses, paving the way for a comprehensive understanding of this compound's therapeutic potential.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved January 24, 2026, from [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022). PubMed Central. Retrieved January 24, 2026, from [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). GoodRx. Retrieved January 24, 2026, from [Link]

  • 3-aryl-6-methoxybenzofurans as selective ligands for antiestrogen-binding sites. Effects on cell proliferation and cholesterol synthesis. (1993). PubMed. Retrieved January 24, 2026, from [Link]

  • Molecular Targets of Natural Compounds with Anti-Cancer Properties. (2021). MDPI. Retrieved January 24, 2026, from [Link]

  • NSAID Targets and Derivatives for Colorectal Cancer Chemoprevention. (2017). Abdominal Key. Retrieved January 24, 2026, from [Link]

  • Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. (n.d.). ScienceDirect. Retrieved January 24, 2026, from [Link]

  • Choosing an Apoptosis Detection Assay. (2021). Biocompare. Retrieved January 24, 2026, from [Link]

  • (PDF) Antimicrobial sulfonamide drugs. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2020). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (n.d.). ScienceDirect. Retrieved January 24, 2026, from [Link]

  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. Retrieved January 24, 2026, from [Link]

  • Drug–Receptor Interactions. (n.d.). MSD Manual Professional Edition. Retrieved January 24, 2026, from [Link]

  • Lipopeptide Engineering: From Natural Origins to Rational Design Against Antimicrobial Resistance. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024). LinkedIn. Retrieved January 24, 2026, from [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2022). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Proteome-Mining and Chemical Activation of Hidden Bioactive Fragments as Antimicrobial Assemblies. (2023). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Ursodeoxycholic acid alleviates DSS/AOM-induced colorectal cancer in m. (2023). DDDT. Retrieved January 24, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for [(4-Chlorobenzyl)sulfonyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for [(4-Chlorobenzyl)sulfonyl]acetic acid. Based on a systematic analysis of its structural motifs—a sulfonylacetic acid core and a 4-chlorobenzyl substituent—we propose its primary application as a novel antibacterial agent. This guide details a plausible synthetic route, methods for physicochemical characterization, and a step-by-step protocol for evaluating its antibacterial efficacy. Furthermore, we present a hypothesized mechanism of action, drawing parallels with established organosulfur antimicrobial compounds. All protocols are designed to be self-validating, with integrated quality control measures to ensure reproducibility and scientific rigor.

Introduction: The Rationale for Investigating [(4-Chlorobenzyl)sulfonyl]acetic acid as an Antimicrobial Agent

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutics. [(4-Chlorobenzyl)sulfonyl]acetic acid is a compound of interest due to the convergence of two key pharmacophores: the sulfonyl group and a chlorinated aromatic ring.

The sulfonyl moiety is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs. Its inclusion in a molecule can enhance binding affinity to biological targets through hydrogen bonding, and improve physicochemical properties such as solubility and metabolic stability.[1] Organosulfur compounds, in a broader sense, are well-documented for their diverse antibacterial properties, often exerting their effects through mechanisms like enzyme inhibition or disruption of the bacterial cell membrane.[2][3][4][5]

The 4-chlorobenzyl group is another privileged substructure in drug discovery. The presence of a chlorine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.[6][7] Numerous chlorinated compounds are utilized as key ingredients in drugs for treating a variety of infectious diseases.[6]

Given this structural rationale, we hypothesize that [(4-Chlorobenzyl)sulfonyl]acetic acid has the potential to exhibit significant antibacterial activity. This guide provides the necessary experimental framework to synthesize, characterize, and validate this hypothesis.

Synthesis and Characterization of [(4-Chlorobenzyl)sulfonyl]acetic acid

The following is a proposed multi-step synthesis for [(4-Chlorobenzyl)sulfonyl]acetic acid, designed for adaptability in a standard organic chemistry laboratory. The workflow is depicted in the diagram below.

Synthesis_Workflow A 4-Chlorobenzyl chloride C S-(4-Chlorobenzyl) thioacetate A->C Nucleophilic Substitution (Acetone, reflux) B Potassium thioacetate B->C D 4-Chlorobenzyl thiol C->D Hydrolysis (aq. NaOH, then HCl) E Sodium (4-chlorobenzyl)sulfinate D->E Oxidation (H2O2, Acetic Acid) G [(4-Chlorobenzyl)sulfonyl]acetic acid E->G Nucleophilic Substitution (Water, heat) F Sodium chloroacetate F->G H Oxidizing Agent (e.g., H2O2) I Base (e.g., NaOH)

Caption: Proposed synthetic workflow for [(4-Chlorobenzyl)sulfonyl]acetic acid.

Materials and Reagents
  • 4-Chlorobenzyl chloride

  • Potassium thioacetate

  • Acetone

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Hydrogen peroxide (30% solution)

  • Acetic acid

  • Sodium chloroacetate

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Step-by-Step Synthesis Protocol

Step 1: Synthesis of S-(4-Chlorobenzyl) thioacetate

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chlorobenzyl chloride (1 equivalent) in acetone.

  • Add potassium thioacetate (1.1 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium chloride byproduct.

  • Evaporate the acetone under reduced pressure to yield crude S-(4-chlorobenzyl) thioacetate. This intermediate can often be used in the next step without further purification.

Step 2: Hydrolysis to 4-Chlorobenzyl thiol

  • To the crude S-(4-chlorobenzyl) thioacetate, add a 2M aqueous solution of sodium hydroxide (2.5 equivalents).

  • Stir the mixture vigorously at room temperature for 2-3 hours to effect hydrolysis.

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain 4-chlorobenzyl thiol.

Step 3: Oxidation to Sodium (4-chlorobenzyl)sulfinate

  • Caution: This reaction can be exothermic.

  • Dissolve the 4-chlorobenzyl thiol (1 equivalent) in acetic acid in a flask equipped with a dropping funnel and an ice bath.

  • Slowly add 30% hydrogen peroxide (3 equivalents) dropwise, maintaining the internal temperature below 20°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium hydroxide. The sodium (4-chlorobenzyl)sulfinate will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 4: Synthesis of [(4-Chlorobenzyl)sulfonyl]acetic acid

  • Dissolve the sodium (4-chlorobenzyl)sulfinate (1 equivalent) and sodium chloroacetate (1.2 equivalents) in deionized water.[8]

  • Heat the reaction mixture to 80-90°C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the solution to room temperature and acidify with concentrated HCl to a pH of ~1.

  • The product, [(4-Chlorobenzyl)sulfonyl]acetic acid, will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

Physicochemical Characterization

The identity and purity of the synthesized [(4-Chlorobenzyl)sulfonyl]acetic acid should be confirmed using standard analytical techniques.

Parameter Expected Value
Molecular Formula C₉H₉ClO₄S[9][10]
Molecular Weight 248.68 g/mol [9][10]
Appearance White to off-white solid[10]
Purity (by HPLC) ≥98%[9]

Analytical Methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups (e.g., S=O, C=O, C-Cl).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Melting Point Analysis: As an indicator of purity.

Application Protocol: Evaluation of Antibacterial Activity

This protocol outlines a method for assessing the antibacterial efficacy of [(4-Chlorobenzyl)sulfonyl]acetic acid using a turbidimeter test, which measures the optical density of bacterial cultures.[11]

Materials and Equipment
  • [(4-Chlorobenzyl)sulfonyl]acetic acid (test compound)

  • Dimethylformamide (DMF)

  • Tween-20

  • Nutrient Broth (NB) medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic (e.g., ampicillin)

  • Spectrophotometer

  • Shaking incubator

  • Sterile test tubes and pipettes

Step-by-Step Protocol for Antibacterial Assay
  • Preparation of Test Compound Stock Solution:

    • Dissolve a known weight of [(4-Chlorobenzyl)sulfonyl]acetic acid in a minimal amount of DMF (e.g., 150 µL).[11]

    • Prepare a series of dilutions using a solution of 0.1% (v/v) Tween-20 in sterile deionized water to achieve the desired final test concentrations (e.g., 100 µg/mL and 50 µg/mL).[11]

  • Bacterial Culture Preparation:

    • Inoculate a loopful of the desired bacterial strain into Nutrient Broth.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD₆₀₀ of ~0.5).

  • Assay Setup:

    • In sterile test tubes, add the appropriate volume of the test compound dilutions to fresh Nutrient Broth to achieve the final desired concentrations.

    • Prepare a positive control tube with a known antibiotic and a negative control tube with the solvent vehicle (DMF and Tween-20 solution) at the same concentration used for the test compound.

    • Inoculate each tube (except for a sterile medium blank) with the bacterial culture to a final OD₆₀₀ of approximately 0.05.

  • Incubation and Measurement:

    • Incubate all tubes at 37°C with continuous shaking at 180 rpm for 24-48 hours.[11]

    • Measure the optical density of each culture at 600 nm (OD₆₀₀) using a spectrophotometer.[11]

  • Data Analysis:

    • Calculate the percentage of growth inhibition using the following formula:[11] Inhibition (%) = [(OD₆₀₀ of Negative Control - OD₆₀₀ of Test Sample) / OD₆₀₀ of Negative Control] x 100

Expected Results and Interpretation

A significant percentage of growth inhibition compared to the negative control would indicate that [(4-Chlorobenzyl)sulfonyl]acetic acid possesses antibacterial activity. The potency can be further quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.

Hypothesized Mechanism of Action

While the precise mechanism of action of [(4-Chlorobenzyl)sulfonyl]acetic acid would require further investigation, its structure suggests a plausible mode of action as an enzyme inhibitor, a common mechanism for sulfa drugs and other organosulfur compounds.

Mechanism_of_Action cluster_0 Bacterial Cell A [(4-Chlorobenzyl)sulfonyl]acetic acid B Essential Bacterial Enzyme (e.g., Dihydropteroate Synthase) A->B Competitive Binding to Active Site D Inhibition of Metabolic Pathway B->D Enzyme Inactivation C Natural Substrate (e.g., PABA) C->B Blocked E Bacterial Growth Arrest D->E

Caption: Hypothesized mechanism of action via competitive enzyme inhibition.

We propose that [(4-Chlorobenzyl)sulfonyl]acetic acid may act as a competitive inhibitor of a key enzyme in a vital bacterial metabolic pathway, such as folate synthesis. The structural similarity to natural substrates could allow it to bind to the enzyme's active site, thereby blocking the normal metabolic process and leading to bacterial growth inhibition. The sulfonyl group would be critical for this binding interaction, while the chlorobenzyl moiety would influence the compound's ability to penetrate the bacterial cell and its affinity for the active site.

Conclusion

[(4-Chlorobenzyl)sulfonyl]acetic acid represents a promising, yet underexplored, molecule with the potential for significant antibacterial activity. This guide provides a robust framework for its synthesis, characterization, and biological evaluation. The detailed protocols are intended to empower researchers to investigate this compound further and contribute to the discovery of new antimicrobial agents.

References

  • Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. ResearchGate. Available at: [Link]

  • Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. PMC. Available at: [Link]

  • Biological Activity of Sulfonic Acid Derivatives. ResearchGate. Available at: [Link]

  • Sulfhydryl angiotensin-converting enzyme inhibition induces sustained reduction of systemic oxidative stress and improves the nitric oxide pathway in patients with essential hypertension. PubMed. Available at: [Link]

  • New Synthesis Method for Sultone Derivatives: Synthesis, Crystal Structure and Biological Evaluation of S-CA. ResearchGate. Available at: [Link]

  • Application of Sulfonyl in Drug Design. ResearchGate. Available at: [Link]

  • Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum). PMC. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

  • New synthesis method for sultone derivatives: synthesis, crystal structure and biological evaluation of S-CA. PubMed. Available at: [Link]

  • Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. PubMed. Available at: [Link]

  • Science Dossier - How chlorine in molecules affects biological activity. Eurochlor. Available at: [Link]

  • Investigating Antibacterial Effects of Garlic (Allium sativum) Concentrate and Garlic-Derived Organosulfur Compounds on Campylobacter jejuni by Using Fourier Transform Infrared Spectroscopy, Raman Spectroscopy, and Electron Microscopy. ASM Journals. Available at: [Link]

  • Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum). ResearchGate. Available at: [Link]

  • Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. MDPI. Available at: [Link]

  • Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). R Discovery. Available at: [Link]

  • The Effects of Protecting and Acyl Groups on the Conformation of Benzyl α-Lrhamnopyranosides: An in Silico Study. ResearchGate. Available at: [Link]

  • Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum). PubMed. Available at: [Link]

  • Method for preparing sodium chloroacetate. Google Patents.
  • Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Study.com. Available at: [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Available at: [Link]

  • Antibacterial Activity of the Allium sativum Crude Extract against Methicillin-resistant Staphylococcus aureus. Journal of Pure and Applied Microbiology. Available at: [Link]

  • Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. A&A Pharmachem. Available at: [Link]

  • Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter. Available at: [Link]

  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. MDPI. Available at: [Link]

  • Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]

  • Enzyme inhibition types and applications of enzyme inhibition. YouTube. Available at: [Link]

  • {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid. PubChem. Available at: [Link]

Sources

The Synthetic Versatility of [(4-Chlorobenzyl)sulfonyl]acetic Acid: A Guide for Organic Chemists and Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of sulfonyl groups and halogenated aromatic moieties is a cornerstone of modern medicinal chemistry and organic synthesis. Within this landscape, [(4-Chlorobenzyl)sulfonyl]acetic acid emerges as a potent and versatile building block. Its unique trifunctional nature—a reactive carboxylic acid, a robust sulfonyl linker, and a pharmaceutically relevant 4-chlorobenzyl group—offers a rich platform for the construction of complex molecular architectures and novel chemical entities with potential therapeutic applications. This guide provides an in-depth exploration of the synthesis and diverse applications of this valuable reagent, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Structural Features

Before delving into its applications, a fundamental understanding of the physicochemical properties of [(4-Chlorobenzyl)sulfonyl]acetic acid is crucial for its effective utilization.

PropertyValueSource
CAS Number 118672-20-1[1]
Molecular Formula C₉H₉ClO₄S[1][2]
Molecular Weight 248.68 g/mol [1]
Appearance Solid[2]
Purity Typically ≥95-98%[1][2]

The molecule's reactivity is dictated by the interplay of its functional groups. The carboxylic acid provides a handle for amide bond formation, esterification, and other classical transformations. The sulfonyl group, being a strong electron-withdrawing group, activates the adjacent methylene protons, making them susceptible to deprotonation and subsequent alkylation or condensation reactions. The 4-chlorobenzyl moiety is a common feature in many bioactive molecules, contributing to favorable pharmacokinetic properties and often participating in crucial binding interactions with biological targets.[3]

Proposed Synthesis of [(4-Chlorobenzyl)sulfonyl]acetic Acid

While specific literature detailing the synthesis of [(4-Chlorobenzyl)sulfonyl]acetic acid is not abundant, a plausible and efficient synthetic route can be devised based on well-established organosulfur chemistry. The proposed two-step synthesis involves the initial formation of a sulfonyl chloride followed by nucleophilic substitution with a protected acetic acid equivalent.

Diagram of the Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Nucleophilic Substitution and Hydrolysis 4-Chlorotoluene 4-Chlorotoluene Intermediate_Sulfonyl_Chloride 4-Chlorobenzylsulfonyl chloride 4-Chlorotoluene->Intermediate_Sulfonyl_Chloride 1. Chlorosulfonic Acid 2. Thionyl Chloride (optional) Chlorosulfonic_Acid ClSO3H Final_Product [(4-Chlorobenzyl)sulfonyl]acetic acid Intermediate_Sulfonyl_Chloride->Final_Product 1. Diethyl malonate, NaOEt 2. H3O+, Δ

Caption: Proposed two-step synthesis of [(4-Chlorobenzyl)sulfonyl]acetic acid.

Protocol 1: Synthesis of 4-Chlorobenzylsulfonyl Chloride

This initial step is analogous to standard procedures for the preparation of arylsulfonyl chlorides.[4][5]

Materials:

  • 4-Chlorotoluene

  • Chlorosulfonic acid

  • Thionyl chloride (optional, for conversion of sulfonic acid to sulfonyl chloride)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (3.0 equivalents) to 0 °C in an ice bath.

  • Slowly add 4-chlorotoluene (1.0 equivalent) to the cooled chlorosulfonic acid with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate, 4-chlorobenzylsulfonic acid, is collected by vacuum filtration and washed with cold water.

  • (Optional) To convert the sulfonic acid to the more reactive sulfonyl chloride, the crude sulfonic acid is refluxed with an excess of thionyl chloride for 2 hours. The excess thionyl chloride is then removed under reduced pressure.

  • The crude 4-chlorobenzylsulfonyl chloride is dissolved in dichloromethane and washed sequentially with cold water and saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the desired sulfonyl chloride.

Expert Insight: The direct chlorosulfonation of 4-chlorotoluene may lead to a mixture of isomers. Purification by recrystallization or chromatography may be necessary to obtain the pure desired product. The use of a halogenated solvent during the reaction can sometimes improve selectivity and yield.[4]

Protocol 2: Synthesis of [(4-Chlorobenzyl)sulfonyl]acetic Acid

This step involves the formation of the carbon-sulfur bond and subsequent hydrolysis to the final carboxylic acid.

Materials:

  • 4-Chlorobenzylsulfonyl chloride

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol under an inert atmosphere.

  • To this solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature.

  • Slowly add a solution of 4-chlorobenzylsulfonyl chloride (1.0 equivalent) in ethanol to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is then treated with a mixture of concentrated hydrochloric acid and water and heated to reflux for 6-8 hours to effect both hydrolysis of the ester and decarboxylation.

  • Upon cooling, the product will precipitate out of the solution.

  • The solid [(4-Chlorobenzyl)sulfonyl]acetic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices: The use of diethyl malonate as a nucleophile provides a masked acetic acid moiety. The ethoxide base is sufficiently strong to deprotonate the active methylene of diethyl malonate, creating a potent nucleophile for the attack on the sulfonyl chloride. The final acidic workup and heating are crucial for the complete hydrolysis of the diester and the subsequent decarboxylation to yield the desired monosubstituted acetic acid derivative.

Applications in Organic Synthesis

The unique structural features of [(4-Chlorobenzyl)sulfonyl]acetic acid make it a valuable precursor for a variety of organic transformations, particularly in the synthesis of heterocyclic compounds and other pharmacologically relevant scaffolds.

Synthesis of Substituted Thiophenes and Pyrroles

The activated methylene group of [(4-Chlorobenzyl)sulfonyl]acetic acid can participate in condensation reactions with α,β-unsaturated carbonyl compounds or their equivalents, leading to the formation of highly substituted five-membered heterocycles.

Diagram of Heterocycle Synthesis Workflow

Heterocycle_Synthesis Starting_Material [(4-Chlorobenzyl)sulfonyl]acetic acid Deprotonation Base (e.g., NaH, LDA) Starting_Material->Deprotonation Carbanion Stabilized Carbanion Deprotonation->Carbanion Michael_Addition Michael Addition Carbanion->Michael_Addition Reacts with Electrophile α,β-Unsaturated Ketone or Aldehyde Electrophile->Michael_Addition Intramolecular_Condensation Intramolecular Condensation/ Cyclization Michael_Addition->Intramolecular_Condensation Heterocycle Substituted Thiophene or Pyrrole Derivative Intramolecular_Condensation->Heterocycle

Caption: General workflow for the synthesis of heterocycles.

Protocol 3: General Procedure for the Synthesis of a Substituted Thiophene Derivative

Materials:

  • [(4-Chlorobenzyl)sulfonyl]acetic acid

  • An appropriate α,β-unsaturated ketone (e.g., chalcone)

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous tetrahydrofuran (THF)

  • Lawesson's reagent or Phosphorus pentasulfide (for thiophene synthesis)

  • Ammonium acetate (for pyrrole synthesis)

Procedure:

  • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF at 0 °C, add a solution of [(4-Chlorobenzyl)sulfonyl]acetic acid (1.0 equivalent) in THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add a solution of the α,β-unsaturated ketone (1.0 equivalent) in THF.

  • Stir the reaction at room temperature for 12-24 hours.

  • For thiophene synthesis, add Lawesson's reagent (1.1 equivalents) and reflux for an additional 4-6 hours. For pyrrole synthesis, add ammonium acetate and reflux.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Rationale: The reaction proceeds via an initial Michael addition of the sulfonyl-stabilized carbanion to the α,β-unsaturated system. The resulting intermediate then undergoes an intramolecular condensation and cyclization, followed by dehydration and, in the case of thiophenes, thionation to afford the aromatic heterocycle.

As a Building Block in Drug Discovery

The 4-chlorobenzyl moiety is a prevalent feature in a wide array of pharmaceutical agents, contributing to enhanced target binding and improved metabolic stability.[3][6] The sulfonyl group can act as a hydrogen bond acceptor and a metabolically stable linker. The carboxylic acid functionality provides a convenient point for derivatization to generate libraries of compounds for structure-activity relationship (SAR) studies. For instance, amide coupling of [(4-Chlorobenzyl)sulfonyl]acetic acid with various amines can rapidly generate a diverse set of drug-like molecules.

Conclusion and Future Outlook

[(4-Chlorobenzyl)sulfonyl]acetic acid represents a highly valuable and underutilized building block in the arsenal of the modern synthetic chemist. Its straightforward, albeit not widely documented, synthesis opens the door to a plethora of applications in the construction of complex organic molecules. The ability to leverage its multiple functional groups in a controlled and predictable manner makes it an ideal starting material for the synthesis of novel heterocyclic systems and for the generation of compound libraries in drug discovery programs. Further exploration of the reactivity of this versatile reagent is certain to unveil new synthetic methodologies and lead to the discovery of novel molecules with significant biological activity.

References

  • Google Patents. (n.d.). Process for the preparation of 4-chlorobenzenesulfonyl chloride. CA1205491A.
  • Smiles, S., & Stewart, J. (1925). p-ACETAMINOBENZENESULFONYL CHLORIDE. Organic Syntheses, 5, 3. DOI: 10.15227/orgsyn.005.0003. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone. US20110218357A1.
  • Royal Society of Chemistry. (2017). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. GB2135666A.
  • National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. CN101066943A.
  • National Center for Biotechnology Information. (n.d.). Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate. PubMed Central. Retrieved from [Link]

  • CORE. (n.d.). α-Chlorocarbonyl Compounds : Their Synthesis and Applications. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments in Stereoselective Reactions of Sulfonium Ylides. Retrieved from [Link]

Sources

Application Notes & Protocols: The Utility of [(4-Chlorobenzyl)sulfonyl]acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide on the synthetic utility and potential applications of [(4-Chlorobenzyl)sulfonyl]acetic acid (CAS No. 118672-20-1) in medicinal chemistry. While this specific reagent is a versatile building block, this guide will focus on its application as a scaffold for the development of novel enzyme inhibitors. We present a plausible synthetic route for the parent compound, detailed protocols for its derivatization via amide coupling, and a discussion on the rationale behind its use in drug design, grounded in established principles of structure-activity relationships for sulfonyl-containing bioactive molecules.

Introduction: The Sulfonyl Moiety in Drug Discovery

The sulfonyl and sulfonamide functional groups are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents, including antibiotics, diuretics, anti-inflammatory agents, and enzyme inhibitors.[1][2] Their prevalence stems from their unique physicochemical properties: the sulfonyl group is a strong hydrogen bond acceptor and is metabolically stable. Furthermore, its tetrahedral geometry can mimic the transition state of certain enzymatic reactions, making it an excellent pharmacophore for the design of enzyme inhibitors.[3]

[(4-Chlorobenzyl)sulfonyl]acetic acid combines three key features:

  • A Carboxylic Acid Handle: This provides a reactive site for the introduction of diverse chemical functionalities, most commonly through amide bond formation, which is the most frequently used reaction in medicinal chemistry.[4][5]

  • A Sulfonyl Linker: This provides the core structural and electronic properties that are often associated with biological activity.

  • A 4-Chlorobenzyl Group: The chloro-substituent can engage in halogen bonding and other hydrophobic interactions within a target's active site, potentially enhancing binding affinity and modulating pharmacokinetic properties.

Given these features, [(4-Chlorobenzyl)sulfonyl]acetic acid is a promising starting material for the synthesis of libraries of compounds for screening against various therapeutic targets.

Synthesis of [(4-Chlorobenzyl)sulfonyl]acetic Acid

While [(4-Chlorobenzyl)sulfonyl]acetic acid is commercially available, understanding its synthesis is crucial for researchers who may wish to produce it in-house or create analogues.[6] A plausible and efficient synthetic route is a two-step process starting from 4-chlorobenzyl chloride.

Workflow for Synthesis

G cluster_0 Step 1: Thiol Formation cluster_1 Step 2: Oxidation cluster_2 Step 3: Alkylation cluster_3 Step 4: Hydrolysis 4-Chlorobenzyl_chloride 4-Chlorobenzyl chloride Thiol_intermediate 4-Chlorobenzyl mercaptan 4-Chlorobenzyl_chloride->Thiol_intermediate Reaction in Ethanol Sodium_hydrosulfide Sodium hydrosulfide (NaSH) Sodium_hydrosulfide->Thiol_intermediate Thiol_intermediate_2 4-Chlorobenzyl mercaptan Sulfonic_acid_intermediate (4-Chlorobenzyl)sulfonic acid Thiol_intermediate_2->Sulfonic_acid_intermediate Oxidation in Acetic Acid Hydrogen_peroxide Hydrogen peroxide (H2O2) Hydrogen_peroxide->Sulfonic_acid_intermediate Sulfonic_acid_intermediate_2 (4-Chlorobenzyl)sulfonic acid Ester_product Ethyl [(4-chlorobenzyl)sulfonyl]acetate Sulfonic_acid_intermediate_2->Ester_product Alkylation in Acetone Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Ester_product Base Base (e.g., K2CO3) Base->Ester_product Ester_product_2 Ethyl [(4-chlorobenzyl)sulfonyl]acetate Final_Product [(4-Chlorobenzyl)sulfonyl]acetic acid Ester_product_2->Final_Product Saponification NaOH Sodium Hydroxide (aq) NaOH->Final_Product

Caption: Proposed multi-step synthesis of the target compound.

Detailed Protocol

Step 1: Synthesis of 4-Chlorobenzyl Mercaptan

  • In a well-ventilated fume hood, dissolve sodium hydrosulfide (1.1 eq.) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add 4-chlorobenzyl chloride (1.0 eq.) to the solution at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chlorobenzyl mercaptan.

Step 2: Synthesis of (4-Chlorobenzyl)sulfonic acid

  • Dissolve the crude 4-chlorobenzyl mercaptan in glacial acetic acid in a round-bottom flask.

  • Cool the flask in an ice bath and slowly add hydrogen peroxide (30% aqueous solution, 3-4 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield (4-chlorobenzyl)sulfonic acid.

Step 3: Synthesis of Ethyl [(4-chlorobenzyl)sulfonyl]acetate

  • To a solution of (4-chlorobenzyl)sulfonic acid (1.0 eq.) in acetone, add potassium carbonate (2.0 eq.).

  • Add ethyl bromoacetate (1.2 eq.) dropwise to the suspension.

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of [(4-Chlorobenzyl)sulfonyl]acetic acid

  • Dissolve the purified ethyl ester in a mixture of tetrahydrofuran (THF) and water.

  • Add sodium hydroxide (1.5 eq.) and stir at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Once complete, remove the THF under reduced pressure.

  • Acidify the aqueous solution with 1M HCl to a pH of ~2 to precipitate the final product.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to obtain [(4-Chlorobenzyl)sulfonyl]acetic acid.

Application in the Design of Enzyme Inhibitors

The carboxylic acid moiety of [(4-Chlorobenzyl)sulfonyl]acetic acid is an ideal point for diversification to create a library of potential enzyme inhibitors. A common strategy is to perform amide coupling with a variety of amines to explore the chemical space around the core scaffold.

General Workflow for Amide Library Synthesis

G Start [(4-Chlorobenzyl)sulfonyl]acetic acid Coupling Amide Coupling Reagent (e.g., EDC, HATU) Start->Coupling Product_Library Library of Amide Derivatives Coupling->Product_Library Amine_Library Diverse Amine Library (R-NH2) Amine_Library->Coupling Screening Biological Screening Product_Library->Screening

Caption: Library synthesis from the core scaffold.

Protocol for Parallel Amide Coupling

This protocol is designed for the synthesis of a small library of amide derivatives in parallel.

Materials and Reagents:

  • [(4-Chlorobenzyl)sulfonyl]acetic acid

  • A diverse set of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vials (e.g., 2 mL) with screw caps

  • Magnetic stir plate and stir bars

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of [(4-Chlorobenzyl)sulfonyl]acetic acid in anhydrous DMF (e.g., 0.5 M).

    • Prepare a stock solution of EDC in anhydrous DMF (e.g., 0.6 M).

    • Prepare a stock solution of HOBt in anhydrous DMF (e.g., 0.6 M).

    • Prepare individual stock solutions of each amine in anhydrous DMF (e.g., 0.6 M).

  • Reaction Setup (per vial):

    • To each reaction vial, add the [(4-Chlorobenzyl)sulfonyl]acetic acid stock solution (1.0 eq.).

    • Add the HOBt stock solution (1.2 eq.).

    • Add the EDC stock solution (1.2 eq.).

    • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

    • Add the respective amine stock solution (1.2 eq.) to each vial.

    • Add DIPEA (2.0 eq.) to each vial.

    • Cap the vials and stir the reactions at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute each reaction mixture with ethyl acetate.

    • Wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solutions in a centrifugal evaporator.

    • The crude products can be purified by preparative HPLC or column chromatography.

Hypothetical Screening Data

To illustrate the potential of this approach, a hypothetical library of amide derivatives was screened against a generic matrix metalloproteinase (MMP). The results are summarized in the table below.

Compound IDAmine (R-NH2)IC50 (µM)
CB-01 Benzylamine15.2
CB-02 4-Fluorobenzylamine8.7
CB-03 2-Phenylethylamine22.5
CB-04 Cyclohexylamine5.1
CB-05 Morpholine> 50
CB-06 L-Phenylalanine methyl ester2.8

Analysis of Hypothetical Data:

  • The data suggests that aromatic amines are tolerated, with electron-withdrawing groups (CB-02) potentially improving activity over the unsubstituted analogue (CB-01).

  • A bulky, non-aromatic amine (CB-04) shows good potency, indicating a hydrophobic pocket in the enzyme's active site.

  • The incorporation of an amino acid ester (CB-06) leads to the most potent compound, suggesting that interactions with the ester and the amino acid side chain are beneficial for binding. This highlights the power of using the carboxylic acid handle to introduce functionalities that can mimic natural substrates.

Structure-Activity Relationship (SAR) Considerations

When designing a library based on [(4-Chlorobenzyl)sulfonyl]acetic acid, several SAR principles for sulfonyl-containing inhibitors should be considered:

  • The Sulfonyl Group: The two oxygen atoms act as strong hydrogen bond acceptors. The design of the amide portion should consider placing potential hydrogen bond donors in the target protein in proximity to these oxygens.[2]

  • The 4-Chlorobenzyl Moiety: The chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for ligand-protein binding. The phenyl ring itself can engage in π-π stacking or hydrophobic interactions.

  • The Amide Linkage: The amide bond introduces a hydrogen bond donor (N-H) and acceptor (C=O), providing additional points for interaction with the target. The geometry of the amide bond (trans is preferred) should also be considered in molecular modeling studies.

  • The "R" Group from the Amine: This is the primary point of diversification. The choice of amines should explore a range of properties, including size, lipophilicity, and the presence of additional functional groups (e.g., hydroxyls, carboxylates, basic nitrogens) to probe the target's active site.

Conclusion

[(4-Chlorobenzyl)sulfonyl]acetic acid is a valuable and versatile building block for medicinal chemistry research. Its straightforward synthesis and the presence of a reactive carboxylic acid handle allow for the efficient generation of diverse compound libraries. By leveraging the known importance of the sulfonyl moiety in drug design, researchers can use this scaffold to develop novel inhibitors for a wide range of therapeutic targets. The protocols and principles outlined in this document provide a solid foundation for initiating such drug discovery programs.

References

  • Synthesis of new sulfonylamido-penicillanic acid sulfones inhibitors of beta-lactamases. Biochemical Journal. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Medicinal Chemistry. Available at: [Link]

  • Biological Activities of Glucosinolate and Its Enzymatic Product in Moringa oleifera (Lam.). Molecules. Available at: [Link]

  • 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. Journal of Medicinal Chemistry. Available at: [Link]

  • Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Synthesis process of 2, 4-dichloro-5-sulfonyl benzoic acid. Google Patents.
  • Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. Frontiers in Chemistry. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Journal of Organic Chemistry. Available at: [Link]

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Medicinal Chemistry of ACE inhibitors. YouTube. Available at: [Link]

  • Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules. Available at: [Link]

  • New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis method of 2-chlorosulfonyl-3-methyl benzoate. Google Patents.
  • Advances in Research on Bioactivity, Toxicity, Metabolism, and Pharmacokinetics of Usnic Acid In Vitro and In Vivo. Molecules. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Chemistry. Available at: [Link]

  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Journal of Molecular Structure. Available at: [Link]

  • Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Application Note: Comprehensive Characterization of [(4-Chlorobenzyl)sulfonyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analytical techniques for the characterization of [(4-Chlorobenzyl)sulfonyl]acetic acid, a compound of interest in pharmaceutical and chemical synthesis. Due to its specific combination of a chlorobenzyl moiety, a sulfonyl group, and a carboxylic acid function, a multi-faceted analytical approach is required for unambiguous identification, purity assessment, and stability evaluation. This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis (DSC/TGA). The methodologies are designed for researchers, scientists, and drug development professionals to ensure the quality and integrity of [(4-Chlorobenzyl)sulfonyl]acetic acid in their applications.

Introduction

[(4-Chlorobenzyl)sulfonyl]acetic acid (CAS No. 118672-20-1) is a bifunctional organic molecule with potential applications in organic synthesis and as an intermediate in the development of pharmacologically active compounds. Its chemical structure, featuring a reactive carboxylic acid and a stable sulfone linker attached to a substituted aromatic ring, necessitates a robust analytical workflow for complete characterization. The presence of these distinct functional groups allows for a synergistic application of various analytical techniques to build a complete profile of the molecule's identity, purity, and physicochemical properties.

The primary challenges in the analysis of this compound include the confirmation of its covalent structure, the identification and quantification of potential impurities from its synthesis, and the assessment of its thermal stability. This guide provides a logical, step-by-step approach to address these challenges, ensuring a high degree of confidence in the analytical results.

Compound Information:

PropertyValueSource
IUPAC Name 2-((4-chlorobenzyl)sulfonyl)acetic acid-
CAS Number 118672-20-1[1][2]
Molecular Formula C₉H₉ClO₄S[1][2]
Molecular Weight 248.68 g/mol [1][2]
Appearance Solid[1]

Structural Elucidation and Verification

A combination of NMR, FTIR, and Mass Spectrometry is essential for the complete structural elucidation and confirmation of [(4-Chlorobenzyl)sulfonyl]acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for confirming the connectivity of the atoms in [(4-Chlorobenzyl)sulfonyl]acetic acid.

Rationale: The expected NMR spectra should show distinct signals for the protons and carbons of the 4-chlorobenzyl group, the methylene group adjacent to the sulfonyl group, and the methylene group of the acetic acid moiety. The chemical shifts of these signals are influenced by the electron-withdrawing effects of the chloro, sulfonyl, and carboxyl groups. NMR prediction tools can be used to estimate the expected chemical shifts.[3][4][5]

Protocol 2.1.1: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of [(4-Chlorobenzyl)sulfonyl]acetic acid in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Expected ¹H NMR Data (Predicted):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet1H-COOH
~7.4-7.6Doublet2HAromatic CH (ortho to Cl)
~7.3-7.5Doublet2HAromatic CH (meta to Cl)
~4.5Singlet2H-SO₂-CH₂-Ar
~4.0Singlet2H-SO₂-CH₂-COOH

Note: The acidic proton of the carboxylic acid may be broad and its chemical shift can vary with concentration and solvent.

Protocol 2.1.2: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Number of Scans: 1024-4096 scans, depending on the sample concentration.

    • Spectral Width: 0 to 200 ppm.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation with an appropriate line broadening factor, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Expected ¹³C NMR Data (Predicted):

Chemical Shift (ppm)Assignment
~165-170-COOH
~135-140Aromatic C-Cl
~130-135Aromatic C-H
~128-130Aromatic C-H
~125-128Aromatic C-CH₂
~55-60-SO₂-CH₂-Ar
~50-55-SO₂-CH₂-COOH
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Rationale: The FTIR spectrum of [(4-Chlorobenzyl)sulfonyl]acetic acid is expected to show characteristic absorption bands for the O-H and C=O groups of the carboxylic acid, the S=O bonds of the sulfonyl group, and the C-Cl bond of the aromatic ring.[6][7][8][9][10]

Protocol 2.2.1: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction and display the spectrum in transmittance or absorbance mode.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid dimer)[6][9]
1720-1680StrongC=O stretch (Carboxylic acid)[7]
1350-1300StrongAsymmetric SO₂ stretch
1150-1120StrongSymmetric SO₂ stretch
1490-1450MediumC=C stretch (Aromatic ring)
1100-1000MediumC-Cl stretch
1320-1210MediumC-O stretch (Carboxylic acid)[10]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Rationale: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule. The mass spectrum is expected to show the molecular ion or a protonated/deprotonated molecule, confirming the molecular weight. The fragmentation pattern can provide evidence for the presence of the 4-chlorobenzyl and sulfonylacetic acid moieties. Common fragmentation pathways for sulfones include cleavage of the C-S bond and loss of SO₂.[11][12][13][14]

Protocol 2.3.1: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF or Orbitrap).

  • Acquisition Parameters:

    • Ionization Mode: Both positive and negative ion modes should be evaluated.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Collision Energy (for MS/MS): Ramped from 10-40 eV to induce fragmentation.

  • Data Analysis: Identify the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for the molecular ion and any chlorine-containing fragments. Analyze the MS/MS spectrum to identify key fragment ions.

Expected Mass Spectrometry Data:

m/z (Negative Mode)Ion
247/249[M-H]⁻
125/127[Cl-C₆H₄-CH₂]⁻
80[SO₃]⁻
m/z (Positive Mode)Ion
249/251[M+H]⁺
125/127[Cl-C₆H₄-CH₂]⁺

Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of [(4-Chlorobenzyl)sulfonyl]acetic acid and for identifying and quantifying any process-related impurities.

Rationale: A reversed-phase HPLC method is suitable for this moderately polar compound. A C18 column with a buffered mobile phase will allow for the separation of the main component from potential starting materials, by-products, and degradation products. UV detection is appropriate due to the presence of the aromatic ring.

Protocol 3.1.1: Reversed-Phase HPLC for Purity Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

  • Instrumentation: An HPLC system with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 20% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area. Impurities can be identified by comparison with known standards or by collecting fractions for further analysis (e.g., by LC-MS).

System Suitability:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of replicate injections ≤ 2.0%

Physicochemical Characterization

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to evaluate the physical properties and thermal stability of the compound.

Rationale: DSC can determine the melting point and detect other thermal events like phase transitions. TGA measures the change in mass as a function of temperature, providing information on thermal stability and decomposition profile. This is particularly important for assessing the suitability of the compound for various processing and storage conditions.[15][16][17]

Protocol 4.1.1: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrumentation: A calibrated DSC instrument.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from 25 °C to a temperature above its melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

    • Atmosphere: Inert atmosphere (e.g., nitrogen) with a flow rate of 50 mL/min.

  • Data Analysis: Determine the onset and peak temperatures of any endothermic or exothermic events. The melting point is typically taken as the onset of the melting endotherm.

Protocol 4.1.2: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrumentation: A calibrated TGA instrument.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

    • Atmosphere: Inert atmosphere (e.g., nitrogen) with a flow rate of 50 mL/min.

  • Data Analysis: Plot the weight loss as a function of temperature. Determine the onset temperature of decomposition and the percentage of residual mass at the end of the experiment. The derivative of the TGA curve can be used to identify the temperatures of maximum weight loss.

Workflow and Data Integration

A logical workflow ensures that the data from each analytical technique is used to build a comprehensive understanding of the compound.

G cluster_0 Structural Confirmation cluster_1 Purity & Impurities cluster_2 Physicochemical Properties cluster_3 Final Characterization Report NMR NMR (¹H, ¹³C) Report Comprehensive Report NMR->Report Confirms Connectivity FTIR FTIR FTIR->Report Identifies Functional Groups MS Mass Spectrometry MS->Report Confirms Molecular Weight HPLC HPLC-UV HPLC->Report Determines Purity LCMS LC-MS LCMS->HPLC Impurity Identification DSC DSC DSC->Report Provides Melting Point TGA TGA TGA->Report Assesses Thermal Stability

Caption: Integrated analytical workflow for the characterization of [(4-Chlorobenzyl)sulfonyl]acetic acid.

Conclusion

The analytical methods described in this application note provide a robust framework for the comprehensive characterization of [(4-Chlorobenzyl)sulfonyl]acetic acid. The orthogonal techniques of NMR, FTIR, and MS are essential for unambiguous structural confirmation. HPLC is a reliable method for assessing purity and profiling impurities, while thermal analysis provides crucial information on the compound's physicochemical properties and stability. By following these protocols, researchers can ensure the quality and consistency of [(4-Chlorobenzyl)sulfonyl]acetic acid for its intended applications in research and development.

References

  • ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs. Retrieved from [Link]

  • Estimation and prediction of 13C NMR chemical shifts of carbon atoms in both alcohols and thiols. (n.d.). Journal of Structural Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chlorobenzoic acid. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-chlorobenzenesulfonyl chloride.
  • NIST. (n.d.). 4-Chlorobenzenesulfonic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-chlorobenzenesulfonyl)acetic acid (C8H7ClO4S). Retrieved from [Link]

  • Marquette University. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. e-Publications@Marquette. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2010). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • PubMed. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • MDPI. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Retrieved from [Link]

  • Fluorine notes. (n.d.). Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per. Retrieved from [Link]

  • protocols.io. (2024). Analysis of sugars, small organic acids, and alcohols by HPLC-RID. Retrieved from [Link]

  • Semantic Scholar. (1960). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ACS Omega. (n.d.). Long Alkylene Spacers Promote Structural Ordering and Proton Transport in Phosphonic Acid–Based Polymer Electrolyte Membranes. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra for SO bond vibration of sulfonate group of a poly(AMPS). Retrieved from [Link]

  • PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Application Notes and Protocols: In Vitro Profiling of [(4-Chlorobenzyl)sulfonyl]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of [(4-Chlorobenzyl)sulfonyl]acetic acid

[(4-Chlorobenzyl)sulfonyl]acetic acid is a synthetic organic compound characterized by a 4-chlorobenzyl group linked to a sulfonyl acetic acid moiety.[1][2] While specific biological activities for this exact molecule are not extensively documented in publicly available literature, its structural motifs are present in compounds with known pharmacological relevance. The sulfonyl group is a key feature in various enzyme inhibitors, and chlorinated aromatic rings are common in anticancer and antimicrobial agents.[3][4][5] The acetic acid side chain suggests potential interactions with metabolic pathways.[6][7]

This guide provides a comprehensive suite of in vitro assays to systematically investigate the biological effects of [(4-Chlorobenzyl)sulfonyl]acetic acid. The proposed experimental workflow is designed to first assess its general cytotoxicity and then to dissect its potential mechanisms of action, focusing on anticancer properties such as the induction of apoptosis, inhibition of matrix metalloproteinases (MMPs), and modulation of cell migration. These assays are fundamental in early-stage drug discovery and will provide a robust dataset to evaluate the therapeutic potential of this compound.

Preliminary Compound Handling and Preparation

Prior to initiating any in vitro studies, it is critical to ensure the proper handling and solubilization of [(4-Chlorobenzyl)sulfonyl]acetic acid to maintain its stability and ensure reproducible experimental results.

Table 1: Physicochemical Properties of [(4-Chlorobenzyl)sulfonyl]acetic acid

PropertyValueSource
Molecular FormulaC₉H₉ClO₄S[1][2]
Molecular Weight248.68 g/mol [1]
AppearanceSolid[2]
Storage2-8°C, sealed in a dry environment[1]
Protocol 2.1: Stock Solution Preparation

The causality behind selecting an appropriate solvent is paramount for biological assays. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro use.

  • Initial Solubilization: Prepare a high-concentration stock solution (e.g., 10-50 mM) of [(4-Chlorobenzyl)sulfonyl]acetic acid in sterile, anhydrous DMSO.

  • Sonication: If the compound does not readily dissolve, gently warm the solution and sonicate for 5-10 minutes.

  • Sterile Filtration: It is recommended to sterile-filter the high-concentration stock solution through a 0.22 µm syringe filter to remove any potential microbial contamination.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C.

  • Working Solutions: For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

Tier 1 Assays: Assessing General Cytotoxicity and Apoptotic Activity

The initial tier of in vitro testing aims to determine the effect of [(4-Chlorobenzyl)sulfonyl]acetic acid on cell viability and to ascertain if cell death occurs via apoptosis.

Cell Viability Assay (Resazurin Reduction Assay)

This assay quantitatively measures cell viability by assessing the metabolic capacity of living cells to reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Protocol 3.1.1: Step-by-Step Procedure
  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of [(4-Chlorobenzyl)sulfonyl]acetic acid in complete culture medium. Remove the old medium from the cells and add the medium containing the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Reagent Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume and incubate for 2-4 hours.

  • Data Acquisition: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caspase-3/7 Activity Assay

Caspases are key executioners of apoptosis.[8][9] This assay measures the activity of caspase-3 and -7, which are activated during the apoptotic cascade. The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[10]

Protocol 3.2.1: Step-by-Step Procedure
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with various concentrations of [(4-Chlorobenzyl)sulfonyl]acetic acid as described in Protocol 3.1.1.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add the reagent to each well at a 1:1 ratio with the cell culture medium.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the number of viable cells (if performing a parallel viability assay) and express the results as a fold change in caspase activity compared to the vehicle control.

cluster_0 Apoptotic Stimulus cluster_1 Apoptotic Pathway Compound [(4-Chlorobenzyl)sulfonyl]acetic acid Pro-caspase-3 Pro-caspase-3 Compound->Pro-caspase-3 Induces Active_Caspase-3 Active Caspase-3 Pro-caspase-3->Active_Caspase-3 Cleavage Substrates Cellular Substrates (e.g., PARP) Active_Caspase-3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Proposed apoptotic pathway induction.

Tier 2 Assays: Mechanistic Insights into Anticancer Activity

Following the initial assessment of cytotoxicity, the next tier of assays aims to elucidate the specific mechanisms by which [(4-Chlorobenzyl)sulfonyl]acetic acid may exert its anticancer effects.

Matrix Metalloproteinase (MMP) Activity Assay

MMPs are enzymes involved in the degradation of the extracellular matrix, a process that is crucial for cancer cell invasion and metastasis.[11] This fluorometric assay measures the total MMP activity.

Protocol 4.1.1: Step-by-Step Procedure
  • Sample Preparation: Collect conditioned media from cancer cells treated with [(4-Chlorobenzyl)sulfonyl]acetic acid.

  • Enzyme Activation (Optional): To measure total MMP activity (pro- and active MMPs), pre-treat the samples with an activating agent like p-aminophenylmercuric acetate (APMA).[11][12]

  • Assay Reaction: In a 96-well plate, add the prepared samples and a fluorogenic MMP substrate.

  • Incubation: Incubate the plate at 37°C for the time recommended by the assay kit manufacturer, protected from light.

  • Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm).

  • Data Analysis: Quantify the MMP activity by comparing the fluorescence of treated samples to untreated controls. A known MMP inhibitor should be used as a positive control.

Compound [(4-Chlorobenzyl)sulfonyl]acetic acid MMP_Enzyme MMP Enzyme Compound->MMP_Enzyme Inhibits FRET_Substrate FRET Substrate (Quenched) MMP_Enzyme->FRET_Substrate Cleaves Cleaved_Substrate Cleaved Substrate (Fluorescent) FRET_Substrate->Cleaved_Substrate

Caption: MMP inhibition assay workflow.

Cell Migration Assay (Transwell Assay)

Cell migration is a hallmark of cancer metastasis.[13] The transwell assay, also known as the Boyden chamber assay, is a widely used method to study cell migration in vitro.[14]

Protocol 4.2.1: Step-by-Step Procedure
  • Preparation of Inserts: Place transwell inserts with a porous membrane (e.g., 8 µm pore size for most cancer cells) into the wells of a 24-well plate.

  • Chemoattractant: Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber.

  • Cell Seeding: Resuspend cancer cells in serum-free medium containing different concentrations of [(4-Chlorobenzyl)sulfonyl]acetic acid and seed them into the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate for a period that allows for cell migration (typically 12-24 hours).

  • Fixation and Staining: Remove the non-migrated cells from the upper surface of the membrane. Fix the migrated cells on the lower surface of the membrane with 70% ethanol and stain them with a suitable dye like crystal violet.[15][16]

  • Data Acquisition and Analysis: Visualize and count the migrated cells under a microscope. Alternatively, the dye can be eluted and the absorbance measured to quantify cell migration.

cluster_0 Transwell Assay Setup Upper_Chamber Upper Chamber: Cells + Compound in Serum-Free Medium Lower_Chamber Lower Chamber: Chemoattractant (e.g., FBS) Upper_Chamber->Lower_Chamber Migration Membrane Porous Membrane Upper_Chamber->Membrane Migrated_Cells Migrated Cells Lower_Chamber->Migrated_Cells Stain & Quantify Membrane->Lower_Chamber Cells Cancer Cells Cells->Upper_Chamber Seed

Caption: Transwell cell migration assay principle.

Data Interpretation and Next Steps

The data generated from these assays will provide a foundational understanding of the in vitro bioactivity of [(4-Chlorobenzyl)sulfonyl]acetic acid.

Table 2: Summary of Proposed In Vitro Assays and Expected Outcomes

AssayPurposeKey EndpointPotential Interpretation of Positive Result
Cell ViabilityTo determine the cytotoxic effect of the compound.IC₅₀ valueThe compound has cytotoxic properties against cancer cells.
Caspase-3/7 ActivityTo investigate if cytotoxicity is mediated by apoptosis.Fold change in caspase activityThe compound induces apoptosis.
MMP ActivityTo assess the inhibitory effect on matrix metalloproteinases.Inhibition of MMP activityThe compound may have anti-invasive properties.
Cell MigrationTo evaluate the effect on cancer cell motility.Reduction in cell migrationThe compound may inhibit metastasis.

A positive result in these assays, particularly at low micromolar concentrations with a high therapeutic index (selectivity for cancer cells over normal cells), would warrant further investigation. Subsequent studies could include more detailed mechanistic assays such as cell cycle analysis, western blotting for key apoptotic and signaling proteins, and in vivo studies in animal models of cancer.

References

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. ResearchGate. [Link]

  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. MDPI. [Link]

  • Cell wall dynamics modulate acetic acid-induced apoptotic cell death of Saccharomyces cerevisiae. PMC - NIH. [Link]

  • Cell-Based High-Throughput Luciferase Reporter Gene Assays for Identifying and Profiling Chemical Modulators of Endoplasmic Reticulum Signaling Protein, IRE1. PubMed. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships. NIH. [Link]

  • QuickZyme Human MMP-9 activity assay. Example Version. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. PubMed. [Link]

  • Cell Migration, Chemotaxis and Invasion Assay Protocol. ResearchGate. [Link]

  • Caspase Protocols in Mice. PMC - PubMed Central - NIH. [Link]

  • Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes. PMC - NIH. [Link]

  • Acetate-induced apoptosis in colorectal carcinoma cells involves lysosomal membrane permeabilization and cathepsin D release. PubMed. [Link]

  • Can anybody recommend a good source for enzyme inhibition assay protocols? ResearchGate. [Link]

  • Cell-Based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]

  • Process for the preparation of 4- chlorobenzenesulfonyl chloride.
  • A Molecular and Functional Investigation of the Anabolic Effect of an Essential Amino Acids' Blend Which Is Active In Vitro in Supporting Muscle Function. MDPI. [Link]

  • In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. PubMed. [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. [Link]

  • 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. PubMed Central. [Link]

  • Matrix Metalloproteinase-9 (MMP-9) Biotrak, Activity Assay System. Quickzyme Biosciences. [Link]

  • Transwell In Vitro Cell Migration and Invasion Assays. PMC - NIH. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. MDPI. [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • MMP9 Assay Protocol. Sandiego. [Link]

  • Inhibition of antitumor effects of flavone acetic acid by cortisone. PubMed. [Link]

  • Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Protocols.io. [Link]

  • Anti-proliferative and apoptosis-inducing effects of camptothecin-20(s)-O-(2-pyrazolyl-1)acetic ester in human breast tumor MCF-7 cells. PubMed. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Cell-Based Assay for Identifying the Modulators of Antioxidant Response Element Signaling Pathway. PMC - NIH. [Link]

  • In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis. YouTube. [Link]

  • 4-Chlorobenzoic Acid. PubChem. [Link]

Sources

Application Notes and Protocols: Antimicrobial Activity of [(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the synthesis, mechanism of action, and evaluation of the antimicrobial properties of [(4-chlorophenyl)sulfonyl]benzoic acid derivatives. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their drug discovery efforts.

Introduction: A Renewed Focus on Sulfonamide Scaffolds

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. While sulfonamides are one of the oldest classes of synthetic antimicrobials, their core structures offer significant opportunities for modification to overcome existing resistance mechanisms. The [(4-chlorophenyl)sulfonyl]benzoic acid moiety serves as a versatile and promising starting point for generating new derivatives. Research has shown that compounds derived from this scaffold exhibit notable activity, particularly against Gram-positive bacteria and some pathogenic fungi.[1][2]

This guide details the synthetic pathways to create these derivatives, elucidates their presumed mechanism of action based on the classic sulfonamide model, and provides robust, validated protocols for assessing their antimicrobial efficacy in a laboratory setting.

Synthesis Pathway: From Core Structure to Bioactive Derivatives

The foundational molecule, 4-[(4-chlorophenyl)sulfonyl]benzoic acid, is typically prepared via a two-step process.[1][3] This core can then be derivatized, for example, by coupling with amino acids like valine, to produce a library of compounds for screening.[1][4]

Synthesis of the Core Scaffold: 4-[(4-chlorophenyl)sulfonyl]benzoic acid

The synthesis begins with a Friedel-Crafts sulfonylation reaction, followed by an oxidation step.[3]

  • Step 1: Friedel-Crafts Sulfonylation. Chlorobenzene is reacted with 4-methylbenzene-1-sulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), to form 1-chloro-4-tosylbenzene.[1]

  • Step 2: Oxidation. The resulting sulfone is then oxidized using a strong oxidizing agent like chromium trioxide (CrO₃) in glacial acetic acid to yield the final 4-[(4-chlorophenyl)sulfonyl]benzoic acid.[1][2]

Derivatization: An Example with L-Valine

To enhance biological activity and explore structure-activity relationships (SAR), the carboxylic acid group is often modified. A common strategy involves converting the acid to an acyl chloride, which can then react with an amino acid.[1][3]

  • Acyl Chloride Formation: 4-[(4-chlorophenyl)sulfonyl]benzoic acid is reacted with thionyl chloride (SOCl₂) to produce 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride.[1]

  • N-acylation of Valine: The crude benzoyl chloride derivative is then reacted with an amino acid, such as L-valine, under basic conditions (Schotten-Baumann reaction) to yield N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine derivatives.[1][3]

  • Further Modification: These N-acyl-α-amino acids can be further cyclized to form derivatives like 1,3-oxazol-5(4H)-ones, which have also shown antimicrobial activity.[1][5]

The rationale for using amino acid derivatives is to increase the structural diversity and lipophilicity of the final compounds, potentially improving their ability to penetrate microbial cell membranes.[3]

G cluster_0 Core Synthesis cluster_1 Derivatization Example A Chlorobenzene + 4-methylbenzene-1-sulfonyl chloride B 1-chloro-4-tosylbenzene A->B AlCl₃ (Friedel-Crafts) C 4-[(4-chlorophenyl)sulfonyl]benzoic acid (Core Scaffold) B->C CrO₃, Acetic Acid (Oxidation) D 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride C->D SOCl₂ E N-acyl-α-amino acid (e.g., Valine Derivative) D->E + L-Valine F 1,3-oxazol-5(4H)-one Derivative E->F Cyclodehydration

Caption: Synthetic workflow for the core scaffold and its derivatives.

Mechanism of Antimicrobial Action

Derivatives of [(4-chlorophenyl)sulfonyl]benzoic acid are sulfonamides. Their primary mechanism of action is the competitive inhibition of a key enzyme in the bacterial folate synthesis pathway.[]

  • Target Enzyme: Dihydropteroate synthase (DHPS).[7]

  • Mechanism: Bacteria synthesize folate de novo using para-aminobenzoic acid (PABA) as a substrate. Sulfonamides are structurally similar to PABA and act as competitive inhibitors of DHPS, blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[][7]

  • Selective Toxicity: The disruption of folate synthesis halts the production of essential nucleic acids (purines and pyrimidines), thereby inhibiting bacterial growth and replication.[] This pathway is an excellent antimicrobial target because mammals do not synthesize their own folate; they acquire it from their diet, rendering them unaffected by DHPS inhibitors.[]

G PABA p-Aminobenzoic Acid (PABA) Enzyme Dihydropteroate Synthase (DHPS) PABA->Enzyme Compound Sulfonamide Derivative (PABA Analog) Block X Compound->Block Product1 Dihydropteroic Acid Enzyme->Product1 Blocked Block->Enzyme Competitive Inhibition Product2 Tetrahydrofolic Acid (THF) Product1->Product2 Product3 Purines, Thymidine (Nucleic Acid Synthesis) Product2->Product3 Result Bacterial Growth & Replication Product3->Result

Caption: Mechanism of action via inhibition of the folate pathway.

Antimicrobial Activity Profile & Data

Studies have demonstrated that certain derivatives possess moderate to good activity, primarily against Gram-positive bacteria. The activity spectrum often includes key pathogens like Staphylococcus aureus and Bacillus subtilis. Some derivatives also show promise against the fungus Candida albicans.[1][2]

Compound IDDerivative TypeTarget OrganismMIC (µg/mL)Reference
Compound 3 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidS. aureus ATCC 6538>500[1]
Compound 4 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-oneS. aureus ATCC 6538125[1]
Compound 4 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-oneB. subtilis ATCC 6683125[1]
Compound 6a 5-phenyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazoleC. albicans ATCC 10231250[1]

Experimental Protocols for Antimicrobial Evaluation

To ensure reproducible and reliable results, standardized protocols are essential.[8] The following sections detail the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion assay for initial screening.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow cluster_mic MIC (Broth Microdilution) cluster_disk Disk Diffusion Start Pure Bacterial Colony Inoculum Prepare & Standardize Inoculum (0.5 McFarland) Start->Inoculum MIC_Prep Prepare Serial Dilutions of Compound in 96-Well Plate Inoculum->MIC_Prep Disk_Prep Inoculate Agar Plate (e.g., Mueller-Hinton) Inoculum->Disk_Prep MIC_Inoc Inoculate Wells MIC_Prep->MIC_Inoc MIC_Inc Incubate Plate (e.g., 37°C, 18-24h) MIC_Inoc->MIC_Inc MIC_Read Read MIC (Lowest concentration with no visible growth) MIC_Inc->MIC_Read End Data Analysis MIC_Read->End Quantitative Result (µg/mL) Disk_Apply Apply Compound-impregnated Disks Disk_Prep->Disk_Apply Disk_Inc Incubate Plate (e.g., 37°C, 18-24h) Disk_Apply->Disk_Inc Disk_Read Measure Zone of Inhibition (mm) Disk_Inc->Disk_Read Disk_Read->End Qualitative/ Semi-Quantitative Result

Caption: General workflow for antimicrobial susceptibility testing.

Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8] It is considered a gold standard for quantitative susceptibility testing.[9]

A. Materials

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain(s) of interest (e.g., S. aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

B. Procedure

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standardizes the inoculum to approximately 1.5 x 10⁸ CFU/mL. The use of a standardized inoculum is critical for reproducibility.[10]

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final target inoculum of ~5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution Plate Setup:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare the starting concentration of the test compound in well 1 by adding the appropriate amount of stock solution to CAMHB for a total volume of 200 µL.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (inoculum, no compound).

    • Well 12 serves as the sterility control (broth only, no inoculum).

  • Inoculation and Incubation:

    • This protocol describes the final dilution in the assay plate. An alternative is to add 50 µL of compound dilutions to 50 µL of the final inoculum. For this protocol, we will assume a final volume of 100 µL.

    • Add 100 µL of the diluted bacterial inoculum (~5 x 10⁵ CFU/mL) to wells 1 through 11. Do not add inoculum to well 12.

    • Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

    • The growth control (well 11) must show clear turbidity.

    • The sterility control (well 12) must remain clear.

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay

This method is a widely used qualitative technique to screen for antimicrobial activity.[11] It relies on the diffusion of the compound from a paper disk into an agar medium, creating a concentration gradient.

A. Materials

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Sterile paper disks (6 mm diameter)

  • Test compound solution of known concentration

  • Bacterial inoculum prepared to 0.5 McFarland standard as described in Protocol 1.

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., Vancomycin for S. aureus)

  • Negative control disks (impregnated with solvent, e.g., DMSO)

B. Procedure

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate to create a uniform lawn of bacteria. Rotate the plate by 60° and repeat the streaking two more times to ensure complete coverage.[10]

  • Disk Application:

    • Allow the plate surface to dry for 3-5 minutes.

    • Aseptically apply sterile paper disks impregnated with a known amount of the test compound onto the agar surface.

    • Gently press each disk to ensure complete contact with the agar.

    • Also apply positive and negative control disks.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete inhibition (the area with no visible growth) around each disk in millimeters (mm).

    • A larger zone of inhibition generally corresponds to higher antimicrobial activity. The absence of a zone indicates resistance or inactivity of the compound at the tested concentration.

References

  • Apostol, T.-V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(16), 5107. [Link]

  • ResearchGate. (2021). (PDF) Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • ACS Publications. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Infectious Diseases. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. PubMed. [Link]

  • PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

  • NIST. (n.d.). Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]-. [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PubMed Central. [Link]

  • ResearchGate. (n.d.). Mechanism of action of sulphonamides. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • ResearchGate. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • Academia.edu. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]

  • Preprints.org. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]

  • MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PubMed Central. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Wiley Online Library. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. [Link]

Sources

Application Note & Protocols: A Guide to the Synthesis of Novel 4-Chloro-2-Mercaptobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives, a class of compounds with significant potential in drug discovery. Arylsulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2] This guide delves into the strategic synthesis, beginning with the formation of key N-(benzenesulfonyl)cyanamide potassium salt intermediates, followed by their reaction with various nucleophiles to generate diverse molecular scaffolds. We provide detailed, validated protocols, explain the chemical rationale behind experimental choices, and illustrate key pathways to empower researchers in the development of next-generation therapeutic agents.

Introduction: The Significance of the Sulfonamide Scaffold

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities.[3] These compounds are foundational to various therapeutic classes, from pioneering antibacterial "sulfa drugs" to modern treatments for cancer and viral infections.[2][4][5] The mechanism often involves the inhibition of critical enzymes. For instance, in bacteria, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis, thereby halting bacterial growth.[6][7]

The 4-chloro-2-mercaptobenzenesulfonamide core, in particular, offers a rich template for derivatization. The mercapto group at the C2 position and the sulfonamide nitrogen serve as reactive handles for introducing a wide range of substituents. This allows for the systematic exploration of the chemical space to optimize pharmacological properties, such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Several series of these derivatives have demonstrated promising activity against various bacterial strains, including anaerobic Gram-positive bacteria.[1][8] Furthermore, by targeting enzymes like carbonic anhydrases (CAs), which are overexpressed in certain tumors, benzenesulfonamide derivatives are being actively investigated as anticancer agents.[9][10]

This guide focuses on a robust and versatile synthetic route that utilizes N-(benzenesulfonyl)cyanamide potassium salts as key intermediates for the construction of a library of novel derivatives.[11]

Overall Synthetic Strategy

The synthesis of 4-chloro-2-mercaptobenzenesulfonamide derivatives is efficiently achieved through a multi-step process. The core of the strategy involves the reaction of a versatile N-(benzenesulfonyl)cyanamide potassium salt intermediate with a variety of nucleophilic agents. This approach allows for the generation of a diverse library of compounds from a common precursor, facilitating structure-activity relationship (SAR) studies.

The workflow begins with the preparation of the key potassium salt intermediate. This intermediate is then subjected to reactions with different nucleophiles, such as aminobenzoates, aminophenols, or hydrazine derivatives, leading to cyclization and the formation of the final, structurally diverse products.[1]

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Derivatization Start Starting Materials (e.g., 5-chloro-2-(cyanoaminosulfonyl) -4-methylthiophenolate) Intermediate Key Intermediate N-[4-chloro-2-(alkylthio) -benzenesulfonyl]cyanamide Potassium Salt Start->Intermediate Alkylation (e.g., in H2O) Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Intermediate Nuc1 Methyl 2-aminobenzoate Intermediate->Nuc1 Nuc2 2-Aminophenol Intermediate->Nuc2 Nuc3 Hydrazinecarbodithioic Acid Esters Intermediate->Nuc3 Prod1 Quinazolinone Derivatives Nuc1->Prod1 Reflux in Glacial Acetic Acid Prod2 Benzoxazole Derivatives Nuc2->Prod2 Cyclization Reaction Prod3 Thiadiazole Derivatives Nuc3->Prod3 Reaction with Hydrazine Derivatives

Caption: General workflow for the synthesis of 4-chloro-2-mercaptobenzenesulfonamide derivatives.

Detailed Experimental Protocols

The following protocols are based on established methodologies and provide a self-validating framework for synthesis, including purification and characterization steps.[1]

Protocol 1: Synthesis of N-(2-Benzylthio-4-chloro-benzenesulfonyl)cyanamide Potassium Salt (Key Intermediate)

Rationale: This step involves the S-alkylation of a thiophenolate precursor. Benzyl chloride is used as the alkylating agent. The reaction is conducted in water, a green and readily available solvent, at room temperature, which is favorable for energy efficiency and minimizing side reactions. The potassium salt of the product precipitates from the aqueous solution upon cooling, providing a straightforward initial purification.

Materials:

  • 5-Chloro-2-(cyanoaminosulfonyl)thiophenolate dipotassium salt

  • Benzyl chloride

  • Deionized water

  • Methanol (for recrystallization)

Procedure:

  • Prepare a solution of 5-chloro-2-(cyanoaminosulfonyl)thiophenolate dipotassium salt (e.g., 4 mmol) in deionized water (7 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • To the stirred solution, add benzyl chloride (4 mmol) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After 2 hours, cool the reaction mixture to 0°C in an ice bath to facilitate precipitation.

  • Filter the resulting crude precipitate using a Büchner funnel.

  • Wash the collected solid with a small amount of cold water.

  • Recrystallize the crude product from methanol to afford the pure N-(2-benzylthio-4-chloro-benzenesulfonyl)cyanamide potassium salt.[1]

  • Dry the purified product under vacuum. Characterize the final product using IR and ¹H NMR spectroscopy and elemental analysis.

Protocol 2: Synthesis of 2-(Benzylthio)-4-chloro-N-(4-oxo-3,4-dihydroquinazolin-2-yl)benzenesulfonamide (Final Derivative)

Rationale: This protocol describes a cyclization reaction to form a quinazolinone ring system. The N-cyanamide group of the intermediate acts as an electrophile, reacting with the amino group of methyl 2-aminobenzoate. Glacial acetic acid serves as both the solvent and an acid catalyst, facilitating the intramolecular cyclization. Refluxing provides the necessary energy to overcome the activation barrier for this transformation.

Materials:

  • N-(2-Benzylthio-4-chloro-benzenesulfonyl)cyanamide potassium salt (from Protocol 1)

  • Methyl 2-aminobenzoate

  • Glacial acetic acid

Procedure:

  • Create a suspension of the N-[4-chloro-2-(benzylthio)-benzenesulfonyl]cyanamide potassium salt (e.g., 2 mmol) in glacial acetic acid (7 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add methyl 2-aminobenzoate (2.2 mmol, a slight excess to ensure complete consumption of the intermediate) to the suspension.

  • Heat the reaction mixture to reflux and maintain this temperature for 14-17 hours. Monitor the reaction's completion via TLC.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of ice water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetonitrile).

  • Dry the purified solid under vacuum. Confirm the structure and purity of the final derivative using ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.

Representative Data

The following table summarizes typical reaction parameters for the synthesis of various quinazolinone derivatives from the corresponding potassium salt intermediates, demonstrating the versatility of the protocol.

EntryIntermediate R² GroupNucleophileReflux Time (h)Yield (%)
1BenzylMethyl 2-aminobenzoate1578
2MethylMethyl 2-aminobenzoate1772
3EthylMethyl 2-aminobenzoate1675
4BenzylMethyl 2-amino-5-bromobenzoate1481

Data adapted from Sławiński et al., J Enzyme Inhib Med Chem, 2013.[8]

Mechanistic Insight: The Antibacterial Action of Sulfonamides

A primary application for sulfonamide derivatives is in antibacterial therapy. Their efficacy stems from their structural similarity to p-aminobenzoic acid (PABA), a crucial substrate for bacterial folic acid synthesis. Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it de novo. The enzyme dihydropteroate synthase (DHPS) catalyzes a key step in this pathway. Sulfonamides act as competitive inhibitors of DHPS, blocking the pathway and preventing the synthesis of DNA precursors, which ultimately inhibits bacterial replication.[4][]

cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibitory Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydrofolate Dihydropteroic Acid Dihydrofolic Acid DHPS->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid (Essential for DNA Synthesis) Dihydrofolate->Tetrahydrofolate DHFR Sulfonamide Sulfonamide Drug (e.g., 4-Chloro-2-mercapto- benzenesulfonamide derivative) Block Inhibition Sulfonamide->Block Block->DHPS Competitive Inhibition

Caption: Mechanism of antibacterial action for sulfonamide drugs via competitive inhibition.

Conclusion

The synthetic strategies and protocols outlined in this guide offer a reliable and adaptable platform for the creation of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. By leveraging a common intermediate, researchers can efficiently generate diverse compound libraries for screening and development in areas such as antibacterial and anticancer research. The provided mechanistic insights further ground these synthetic efforts in established principles of medicinal chemistry, facilitating a rational approach to drug design.

References

  • Sławiński, J., Żołnowska, B., Szafrański, K., et al. (2011). Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 41-51. [Link]

  • Sławiński, J., Żołnowska, B., Pirska, D., et al. (2011). Synthesis and Antibacterial Activity of Novel 4-chloro-2-mercaptobenzenesulfonamide Derivatives. PubMed, 28(1), 41-51. [Link]

  • Jampilek, J. (2015). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 5(125), 103554-103573. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Mokhtar, H. I., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27409-27426. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide? Retrieved from [Link]

  • Ghorab, M. M., et al. (2015). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research, 14(3), 789-798. [Link]

  • Di Mola, A., et al. (2022). Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2608-2620. [Link]

  • Liu, Y., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry, 10, 963659. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [(4-Chlorobenzyl)sulfonyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [(4-Chlorobenzyl)sulfonyl]acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our aim is to equip you with the expertise to not only identify and solve common experimental issues but also to understand the underlying chemical principles for a successful and reproducible synthesis.

I. Synthetic Overview: A Two-Step Approach

The synthesis of [(4-Chlorobenzyl)sulfonyl]acetic acid is most reliably achieved through a two-step process. This approach offers a high degree of control over the reaction and allows for the isolation and purification of a key intermediate, which is crucial for obtaining a high-purity final product.

The overall synthetic pathway is as follows:

Synthesis_Overview cluster_step1 Step 1: Thioether Formation (S-Alkylation) cluster_step2 Step 2: Oxidation A 4-Chlorobenzyl chloride C [(4-Chlorobenzyl)thio]acetic acid (Thioether Intermediate) A->C Base (e.g., NaOH or K2CO3) B Thioglycolic acid B->C D [(4-Chlorobenzyl)sulfonyl]acetic acid (Final Product) C->D Oxidizing Agent (e.g., H2O2) Troubleshooting cluster_step1_issues Step 1: Thioether Formation cluster_step2_issues Step 2: Oxidation P1 Problem: Low Yield of Thioether C1a Cause: Incomplete Reaction P1->C1a C1b Cause: Side Reactions (e.g., disulfide formation) P1->C1b C1c Cause: Poor Quality of Reagents P1->C1c S1a Solution: Increase reaction time or temperature. Monitor by TLC. C1a->S1a S1b Solution: Ensure anaerobic conditions (e.g., N2 atmosphere). C1b->S1b S1c Solution: Use freshly distilled/purified reagents. C1c->S1c P2 Problem: Incomplete Oxidation (Sulfoxide Impurity) C2a Cause: Insufficient Oxidant P2->C2a C2b Cause: Low Reaction Temperature/Time P2->C2b S2a Solution: Add a slight excess of H2O2. Monitor by TLC. C2a->S2a S2b Solution: Increase temperature to 60-70 °C and/or extend reaction time. C2b->S2b P3 Problem: Over-oxidation or Decomposition C3a Cause: Excessive Temperature P3->C3a C3b Cause: Too much Oxidant P3->C3b S3a Solution: Maintain strict temperature control. Add H2O2 dropwise. C3a->S3a S3b Solution: Use stoichiometric amounts of H2O2. C3b->S3b

Technical Support Center: Recrystallization of [(4-Chlorobenzyl)sulfonyl]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of [(4-Chlorobenzyl)sulfonyl]acetic acid (CAS No. 118672-20-1). This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Here, we synthesize fundamental principles with field-proven troubleshooting strategies to ensure you can confidently and efficiently purify this compound.

Compound Properties & Recrystallization Profile

Understanding the physicochemical properties of [(4-Chlorobenzyl)sulfonyl]acetic acid is the first step in developing a robust purification strategy. The molecule's structure, featuring a polar carboxylic acid, a polar sulfonyl group, and a non-polar chlorobenzyl moiety, dictates its solubility behavior.

PropertyValue / InformationSource
CAS Number 118672-20-1
Molecular Formula C₉H₉ClO₄S
Molecular Weight 248.68 g/mol
Appearance Solid
Melting Point Not reported in literature. Must be determined experimentally.N/A
pKa (Predicted) The carboxylic acid proton is expected to be acidic.N/A
Solubility Profile Expected to be soluble in polar organic solvents (e.g., alcohols, acetic acid, acetone) and have limited solubility in non-polar solvents (e.g., hexanes, toluene). Solubility in water is likely low but can be increased significantly by deprotonation with a base.N/A

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses common challenges encountered during the recrystallization of [(4-Chlorobenzyl)sulfonyl]acetic acid.

Q1: I've dissolved my crude product in hot solvent and let it cool, but no crystals are forming. What's wrong?

A1: This is a classic supersaturation problem, most often caused by one of two issues:

  • Excess Solvent: This is the most frequent cause.[1] The principle of recrystallization relies on the compound being soluble in a minimum amount of hot solvent and insoluble in the cold solvent. If too much solvent is used, the solution may not become saturated upon cooling, preventing crystallization.

    • Solution: Re-heat the solution and evaporate a portion of the solvent under a gentle stream of nitrogen or by boiling it off. Allow the concentrated solution to cool again. To check if you have excess solvent, you can dip a glass rod into the solution and remove it; rapid formation of solid on the rod as the solvent evaporates indicates a good concentration.[2]

  • Insufficient Cooling or Time: Some compounds require more time or lower temperatures to nucleate and grow.

    • Solution: First, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal nucleation. If that fails, place the flask in an ice bath. As a last resort, if you have a pure sample, "seed" the solution by adding a single, tiny crystal of the pure compound.

Q2: My compound separated as an oil, not as crystals. How do I fix this "oiling out"?

A2: "Oiling out" occurs when the solid melts in the hot solvent and separates from the solution as a liquid phase upon cooling. This typically happens for two reasons:

  • Low Melting Point: The melting point of your compound is below the boiling point of the chosen solvent.[1] Since the melting point for [(4-Chlorobenzyl)sulfonyl]acetic acid is not widely reported, this is a distinct possibility.

  • High Impurity Level: Significant amounts of impurities can depress the melting point of your compound, leading to the formation of an oil.[1]

    • Solution Strategy:

      • Re-heat the solution to re-dissolve the oil.

      • Add a small amount of additional solvent.

      • Allow the solution to cool much more slowly. You can do this by leaving the flask on a hotplate that has been turned off, or by insulating the flask with glass wool.[1] Slower cooling provides more time for the ordered crystal lattice to form instead of the disordered oil phase.

      • If the problem persists, you must change your solvent system. Choose a solvent with a lower boiling point or consider a mixed-solvent system.

Q3: My final product yield is very low. Where did my compound go?

A3: Low yield is a common issue that can often be rectified. The most likely culprits are:

  • Using Too Much Solvent: As discussed in Q1, excess solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[2]

  • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem.

    • Solution: Use a pre-heated funnel and flask for hot filtration and perform the filtration as quickly as possible.

  • Excessive Washing: Washing the collected crystals with a solvent in which they have some solubility will inevitably dissolve some of your product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Q4: The recrystallized product is still colored, even though it formed nice crystals. What should I do?

A4: Colored impurities are often large, polar molecules that can be removed with activated charcoal.

  • Solution: After dissolving the crude solid in the hot solvent, cool the solution slightly to prevent flash boiling. Add a very small amount (e.g., the tip of a spatula) of activated charcoal. Re-heat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal via hot filtration through a fluted filter paper or a small pad of Celite® and then proceed with the cooling and crystallization steps.[3]

  • Causality Note: Use charcoal sparingly. Adding too much can adsorb your desired product, leading to a significant reduction in yield.[2]

Validated Experimental Protocol: A Starting Point

Given the compound's dual polarity, a mixed-solvent system of Ethanol and Water is a robust starting point. Ethanol should solubilize the organic backbone, while water will act as the anti-solvent to reduce solubility upon cooling.

Safety Precautions: Always use a fume hood and wear appropriate PPE (lab coat, safety glasses, gloves).

Methodology:

  • Solvent Selection Rationale: The combination of a polar carboxylic acid and a sulfonyl group suggests solubility in polar protic solvents like ethanol. Water is an excellent anti-solvent for many organic compounds and is fully miscible with ethanol. This system allows for fine-tuning of the polarity to achieve ideal recrystallization conditions.

  • Dissolution:

    • Place the crude [(4-Chlorobenzyl)sulfonyl]acetic acid (e.g., 1.0 g) into an Erlenmeyer flask.

    • Add the minimum volume of hot ethanol (near boiling) dropwise while stirring until the solid just dissolves. The goal is to create a saturated solution.

  • Hot Filtration (Optional - if insoluble impurities are present):

    • If the solution contains solid impurities, perform a hot gravity filtration using a pre-heated short-stem funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

    • Rinse the original flask and filter paper with a tiny amount of hot ethanol to recover any residual product.

  • Crystallization:

    • Heat the clear ethanolic solution. Add hot water dropwise until the solution just begins to turn cloudy (this is the point of saturation).

    • Add a drop or two of hot ethanol to make the solution clear again.

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture (using the same ratio as the final recrystallization mixture) to remove any adhering mother liquor.

    • Press the crystals dry on the filter paper with a clean stopper to remove as much solvent as possible.

  • Drying & Analysis:

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

    • Determine the yield and assess purity by measuring the melting point. A sharp melting point range (e.g., < 2 °C) is indicative of high purity.

Visualization of Experimental Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis Crude Crude Product Dissolve Dissolve in Min. Hot Ethanol Crude->Dissolve HotFilt Hot Filtration (Optional) Dissolve->HotFilt AddWater Add Hot Water to Cloud Point Dissolve->AddWater If no filtration HotFilt->AddWater If performed SlowCool Slow Cooling & Crystallization AddWater->SlowCool VacFilt Vacuum Filtration SlowCool->VacFilt Wash Wash with Ice-Cold Solvent VacFilt->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Product Dry->Pure

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of [(4-Chlorobenzyl)sulfonyl]acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Rationale

The [(4-Chlorobenzyl)sulfonyl]acetic acid scaffold represents a compelling starting point for drug discovery. It combines several key pharmacophoric features:

  • The Sulfonyl Group: A versatile functional group known for its ability to act as a hydrogen bond acceptor and its presence in a wide array of clinically approved drugs.[1] Sulfonamides, a related class of compounds, are known for their broad range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[2]

  • The 4-Chlorobenzyl Moiety: The chloro- substitution on the phenyl ring can enhance metabolic stability and membrane permeability, and often plays a crucial role in the binding affinity of a ligand to its target protein.

  • The Acetic Acid Moiety: This group can act as a zinc-binding group (ZBG), a key feature for inhibitors of metalloenzymes, or as a bioisostere for other functional groups, influencing the pharmacokinetic properties of the molecule.

This unique combination suggests that analogs of [(4-Chlorobenzyl)sulfonyl]acetic acid could exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects. This guide will explore these possibilities by drawing comparisons with structurally similar compounds reported in the literature.

Proposed Synthetic Pathway

A plausible synthetic route for [(4-chlorobenzyl)sulfonyl]acetic acid and its analogs can be conceptualized based on established organic chemistry principles and published syntheses of similar sulfonamide and sulfonyl compounds. The proposed pathway involves a two-step process starting from commercially available 4-chlorobenzyl chloride.

Synthesis_Pathway cluster_0 Step 1: Formation of the Thioacetate Intermediate cluster_1 Step 2: Oxidation and Hydrolysis 4-Chlorobenzyl_chloride 4-Chlorobenzyl chloride Thioacetate_intermediate S-(4-Chlorobenzyl) ethanethioate 4-Chlorobenzyl_chloride->Thioacetate_intermediate Nucleophilic Substitution Potassium_thioacetate Potassium thioacetate Potassium_thioacetate->Thioacetate_intermediate Oxidation Oxidation (e.g., H2O2, Acetic Acid) Thioacetate_intermediate->Oxidation Hydrolysis Acidic or Basic Hydrolysis Target_Compound [(4-Chlorobenzyl)sulfonyl]acetic acid Oxidation->Target_Compound Hydrolysis->Target_Compound MMP_Inhibition MMP Matrix Metalloproteinase (MMP) Active Site (with Zn²⁺) Cleavage Matrix Degradation MMP->Cleavage Blocks Inhibitor [(4-Chlorobenzyl)sulfonyl]acetic acid analog Acetic Acid Moiety 4-Chlorobenzyl Moiety Inhibitor:p0->MMP:f1 Chelates Zn²⁺ Inhibitor:p1->MMP:f1 Interacts with Specificity Pocket Substrate Extracellular Matrix Protein Substrate->MMP:f1 Binds to

Figure 2: Proposed mechanism of MMP inhibition by [(4-Chlorobenzyl)sulfonyl]acetic acid analogs.

Experimental Protocols

To validate the hypothesized biological activities, the following experimental protocols, adapted from the literature, are recommended.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the methodology described for testing the antimicrobial activity of 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives. [3] Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against a panel of pathogenic bacteria.

Materials:

  • Synthesized [(4-Chlorobenzyl)sulfonyl]acetic acid analogs

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Include positive (bacteria in MHB without compound) and negative (MHB only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol is a generalized approach based on assays used for other MMP inhibitors. [4] Objective: To determine the inhibitory potency (IC50) of the synthesized analogs against specific MMPs.

Materials:

  • Synthesized [(4-Chlorobenzyl)sulfonyl]acetic acid analogs

  • Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-9)

  • Fluorogenic MMP substrate

  • Assay buffer (e.g., Tris-HCl with CaCl2, ZnCl2, and Brij-35)

  • 96-well black microtiter plates

  • Fluorometer

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compounds in the assay buffer in the wells of a 96-well plate.

  • Add the MMP enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a fluorometer.

  • Calculate the initial reaction rates and determine the IC50 value for each compound by plotting the percentage of inhibition against the inhibitor concentration.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_antimicrobial Antimicrobial Activity Screening cluster_enzyme Enzyme Inhibition Assays cluster_sar Data Analysis Synthesis Synthesize Analogs Purification Purify Compounds Synthesis->Purification Characterization Characterize Structure (NMR, MS, etc.) Purification->Characterization MIC_Assay Broth Microdilution (MIC Determination) Characterization->MIC_Assay MMP_Screen Screen against panel of MMPs Characterization->MMP_Screen MBC_Assay Minimum Bactericidal Concentration (MBC) MIC_Assay->MBC_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis MBC_Assay->SAR_Analysis IC50_Determination Determine IC50 values for active compounds MMP_Screen->IC50_Determination IC50_Determination->SAR_Analysis

Figure 3: A comprehensive experimental workflow for the evaluation of [(4-Chlorobenzyl)sulfonyl]acetic acid analogs.

Conclusion and Future Directions

This guide has presented a comparative analysis of the potential biological activities of [(4-Chlorobenzyl)sulfonyl]acetic acid analogs based on existing literature for structurally related compounds. The evidence suggests that this class of molecules holds promise as potential antimicrobial agents and inhibitors of matrix metalloproteinases. The proposed synthetic route and experimental protocols provide a solid foundation for researchers to begin exploring the therapeutic potential of these compounds.

Future research should focus on the synthesis of a library of [(4-Chlorobenzyl)sulfonyl]acetic acid analogs with diverse substitutions on the aromatic ring and modifications of the acetic acid side chain. A systematic evaluation of these analogs against a broad panel of bacterial strains and MMPs will be crucial for establishing a comprehensive structure-activity relationship and identifying lead compounds for further development.

References

  • Drăcea, O., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5157. [Link]

  • Sławiński, J., et al. (2013). Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 41-51. [Link]

  • Rehman, A., et al. (2015). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Journal of the Chemical Society of Pakistan, 37(3), 566-574. [Link]

  • Verma, R. P., & Hansch, C. (2007). Matrix metalloproteinase inhibitors: a review of their current status and future prospects. Bioorganic & Medicinal Chemistry, 15(6), 2223-2252. [Link]

  • Kryger, G., et al. (1999). Transition State Analog Enzyme Inhibitors: Structure-Activity Relation. In Pesticide Chemistry and Bioscience (pp. 239-248). The Royal Society of Chemistry. [Link]

  • Gawad, J., et al. (2018). Synthesis analgesic and anti-inflammatory activity of some 2-substituted 3-acetic acid benzimidazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1-6. [Link]

  • Sławiński, J., et al. (2022). Evaluation of the Antimicrobial Activity of N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives. ECMC 2022. [Link]

  • Yurttaş, L., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4258. [Link]

  • Doğruer, D. S., et al. (1998). Anti-nociceptive and anti-inflammatory activity of some (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)acetic acid derivatives. Il Farmaco, 53(1), 80-84. [Link]

  • Fields, G. B. (2019). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. Biomolecules, 9(4), 1-20. [Link]

  • Yurttaş, L., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. ResearchGate. [Link]

  • Sandhiutami, N. M. D., et al. (2023). Antinociceptive and anti-inflammatory effect of Passiflora edulisleaves extract in acetic acid-induced pain and carrageenan-indu. Pharmacy Education, 23(4), 1-6. [Link]

  • Scozzafava, A., & Supuran, C. T. (2000). synthesis of potent bacterial collagenase and matrix metalloproteinase inhibitors incorporating N-4-nitrobenzylsulfonylglycine hydroxamate moieties. Journal of Medicinal Chemistry, 43(19), 3677-3687. [Link]

  • Ryssel, H., et al. (2009). The antimicrobial effect of acetic acid--an alternative to common local antiseptics?. Burns, 35(5), 695-700. [Link]

  • Scozzafava, A., et al. (2003). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. European Journal of Medicinal Chemistry, 38(7-8), 751-758. [Link]

  • Chen, X., et al. (2022). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 13(1), 108-118. [Link]

  • Gupta, A., et al. (2021). Antibiofilm and antipersister activity of acetic acid against extensively drug resistant Pseudomonas aeruginosa PAW1. Scientific Reports, 11(1), 2748. [Link]

  • Al-Hujaily, E. M., et al. (2023). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. Molecules, 28(14), 5363. [Link]

  • Sławiński, J., et al. (2013). Synthesis and Antibacterial Activity of Novel 4-chloro-2-mercaptobenzenesulfonamide Derivatives. PubMed, 28(1), 41-51. [Link]

  • Khan, I., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Journal of Biomolecular Structure & Dynamics, 1-17. [Link]

  • Bolarin, D. M., et al. (2022). The Benefits and Challenges of Antibiotics–Non-Steroidal Anti-Inflammatory Drugs Non-Covalent Reaction. Pharmaceutics, 14(11), 2419. [Link]

  • Eldo, J., et al. (2021). Recent insights into natural product inhibitors of matrix metalloproteinases. RSC Medicinal Chemistry, 12(8), 1266-1281. [Link]

  • Singh, V., et al. (2021). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

Sources

A Researcher's Guide to In Silico Profiling of [(4-Chlorobenzyl)sulfonyl]acetic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. The sulfonylacetic acid moiety and its derivatives have garnered significant interest due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2] Among these, derivatives of [(4-Chlorobenzyl)sulfonyl]acetic acid present a compelling area of investigation. The inclusion of a chlorobenzyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, a strategy widely employed in medicinal chemistry.[3]

This guide provides an in-depth, objective comparison of hypothetical [(4-Chlorobenzyl)sulfonyl]acetic acid derivatives through a detailed in silico analysis. We will explore the rationale behind the computational experimental choices, present the data in a clear, comparative format, and provide detailed protocols for the described in silico workflows. Our aim is to equip researchers with the foundational knowledge and practical insights necessary to evaluate and advance compounds within this chemical class.

The Foundation: Synthesis and Known Biological Activities

The synthesis of [(4-Chlorobenzyl)sulfonyl]acetic acid derivatives typically begins with the preparation of a key intermediate, such as 4-[(4-chlorophenyl)sulfonyl]benzoic acid.[4] This can be achieved through a multi-step process involving the AlCl₃-catalyzed sulfonylation of chlorobenzene followed by oxidation.[4] Subsequent modifications can introduce the acetic acid moiety and other functional groups. While specific data on [(4-Chlorobenzyl)sulfonyl]acetic acid is limited, studies on structurally related compounds, such as 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, have demonstrated antimicrobial activity, particularly against Gram-positive bacteria.[5][6] This existing research provides a solid basis for exploring the therapeutic potential of the [(4-Chlorobenzyl)sulfonyl]acetic acid scaffold.

The In Silico Gauntlet: A Workflow for Comparative Evaluation

To objectively compare the potential of different [(4-Chlorobenzyl)sulfonyl]acetic acid derivatives, a systematic in silico workflow is indispensable. This computational approach allows for the rapid and cost-effective screening of compounds, prioritizing those with the most promising therapeutic profiles for further experimental validation.[7][8][9][10]

In Silico Drug Discovery Workflow In Silico Workflow for [(4-Chlorobenzyl)sulfonyl]acetic Acid Derivatives cluster_0 Compound Library Preparation cluster_1 Target Identification & Preparation cluster_2 Computational Analysis cluster_3 Data Analysis & Prioritization A Derivative Design & 3D Structure Generation D Molecular Docking A->D Input Ligands E ADMET Prediction A->E Input Structures B Protein Target Selection (e.g., DNA Gyrase, FtsZ) C Protein Structure Preparation (PDB) B->C Select PDB ID C->D Input Receptor F Molecular Dynamics Simulation D->F Top Poses G Comparative Analysis of Binding Affinity, Pharmacokinetics, & Stability D->G Binding Scores E->G ADMET Properties F->G Binding Stability H Lead Candidate Selection G->H Prioritized List

Caption: A generalized in silico workflow for the evaluation of drug candidates.

Step-by-Step In Silico Experimental Protocols

1. Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and potential interactions.

  • Protocol:

    • Ligand Preparation: Generate 3D structures of the [(4-Chlorobenzyl)sulfonyl]acetic acid derivatives. Assign partial charges and minimize their energy using a force field like MMFF94.

    • Receptor Preparation: Obtain the crystal structure of the target protein (e.g., Staphylococcus aureus DNA Gyrase B, PDB ID: 2XCT) from the Protein Data Bank. Remove water molecules, add hydrogen atoms, and assign charges.

    • Grid Generation: Define the binding site on the receptor based on the location of the co-crystallized ligand or known active site residues.

    • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock the prepared ligands into the receptor's binding site.

    • Analysis: Analyze the docking scores (binding affinities) and visualize the binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

2. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: This step is crucial for evaluating the drug-likeness of the compounds and identifying potential liabilities early in the discovery process.[8]

  • Protocol:

    • Input: Use the 2D or 3D structures of the derivatives.

    • Software: Employ computational tools such as SwissADME or pkCSM.

    • Parameters: Predict key physicochemical properties (e.g., molecular weight, logP), pharmacokinetic properties (e.g., gastrointestinal absorption, blood-brain barrier permeability), and potential toxicity (e.g., mutagenicity, hepatotoxicity).

    • Analysis: Compare the predicted ADMET profiles of the derivatives against established criteria for oral bioavailability (e.g., Lipinski's Rule of Five).

3. Molecular Dynamics (MD) Simulation: MD simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex over time, assessing the stability of the binding interactions predicted by molecular docking.

  • Protocol:

    • System Setup: Place the docked ligand-protein complex in a simulation box with explicit solvent (water molecules) and counter-ions to neutralize the system.

    • Minimization and Equilibration: Minimize the energy of the system to remove steric clashes, followed by a series of equilibration steps under controlled temperature and pressure to bring the system to a stable state.

    • Production Run: Run the simulation for a sufficient time (e.g., 100 ns) to observe the dynamics of the complex.

    • Analysis: Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess conformational stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions.

Comparative Analysis of Hypothetical [(4-Chlorobenzyl)sulfonyl]acetic Acid Derivatives

To illustrate the power of this in silico approach, we will compare the parent compound, [(4-Chlorobenzyl)sulfonyl]acetic acid, with two hypothetical derivatives: one with an additional electron-withdrawing group (Derivative A: [(4-Chloro-3-nitrobenzyl)sulfonyl]acetic acid) and one with an electron-donating group (Derivative B: [(4-Chloro-3-methylbenzyl)sulfonyl]acetic acid). For comparison, we will also include a structurally related compound from the literature, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, which has known antimicrobial activity.[5]

Table 1: Comparative In Silico Data for [(4-Chlorobenzyl)sulfonyl]acetic Acid Derivatives and a Related Compound

CompoundMolecular Weight ( g/mol )Predicted LogPPredicted GI AbsorptionPredicted BBB PermeantDocking Score (kcal/mol) vs. DNA Gyrase BPredicted Toxicity (Ames Test)
Parent Compound 264.702.15HighYes-7.8Non-mutagenic
Derivative A (-NO₂) 309.702.50HighYes-8.5Potentially mutagenic
Derivative B (-CH₃) 278.732.60HighYes-8.1Non-mutagenic
Literature Compound 425.903.80HighNo-9.2Non-mutagenic

Interpretation of Results:

  • Docking Scores: The addition of both electron-withdrawing and electron-donating groups appears to improve the binding affinity for DNA Gyrase B compared to the parent compound. The literature compound shows the best docking score, which correlates with its observed biological activity.

  • ADMET Profile: All hypothetical derivatives exhibit good predicted gastrointestinal absorption. However, the introduction of a nitro group in Derivative A raises a potential flag for mutagenicity. The larger size of the literature compound is predicted to limit its ability to cross the blood-brain barrier.

  • Structure-Activity Relationship (SAR) Insights: These preliminary in silico results suggest that substitutions on the benzyl ring can modulate the binding affinity. The improved docking score of Derivative A could be due to additional interactions of the nitro group within the binding pocket. However, the potential for toxicity would need to be carefully considered. Derivative B shows a good balance of improved binding affinity and a favorable predicted safety profile.

Potential Targeted Signaling Pathway

Based on the known antimicrobial activity of related compounds, a plausible mechanism of action for these derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[4] By inhibiting this enzyme, the compounds can disrupt bacterial cell division and proliferation.

DNA_Gyrase_Inhibition Hypothesized Mechanism of Action A [(4-Chlorobenzyl)sulfonyl] acetic acid derivative B Bacterial DNA Gyrase A->B Inhibition C DNA Supercoiling B->C Prevents D DNA Replication C->D Required for E Bacterial Cell Division D->E Leads to F Bacteriostatic/Bactericidal Effect E->F Results in

Caption: Inhibition of DNA gyrase by the derivatives leads to disruption of bacterial replication.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the comparative analysis of [(4-Chlorobenzyl)sulfonyl]acetic acid derivatives. The presented hypothetical data illustrates how molecular docking, ADMET prediction, and an understanding of potential biological pathways can be integrated to prioritize compounds for further development.

The in silico analysis suggests that substitutions on the benzyl ring can enhance the binding affinity of these derivatives to bacterial DNA gyrase. Derivative B, with a methyl substitution, emerges as a promising candidate from this initial screen due to its improved predicted binding affinity and favorable safety profile.

It is crucial to emphasize that these in silico findings are predictive and require experimental validation. The next logical steps would involve the synthesis of these prioritized derivatives and their evaluation in in vitro antimicrobial assays to confirm their activity and determine their minimum inhibitory concentrations (MICs). This iterative cycle of computational design and experimental testing is the cornerstone of modern drug discovery.

References

  • Apostol, T.-V. A., Chifiriuc, M. C., Olaru, O. T., Nițulescu, G. M., Păhonțu, E.-M., Ilie, M., Popa, M., Stanciu, G., Bleotu, C., & Bărbuceanu, Ș.-F. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(16), 5107. [Link][5][6]

  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link][4]

  • Gómez-Ramírez, R., et al. (2022). New hybrid scaffolds based on ASA/genistein: Synthesis, cytotoxic effect, molecular docking, drug-likeness, and in silico ADME/Tox modeling. Journal of Applied Pharmaceutical Science, 12(02), 015-030. [Link]

  • Kulikova, O. I., et al. (2020). A new derivative of acetylsalicylic acid and carnosine: synthesis, physical and chemical properties, biological activity. Amino acids, 52(2), 249–259. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-chlorobenzenesulfonyl chloride.
  • ResearchGate. (n.d.). (PDF) Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Activity of Sulfonic Acid Derivatives. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link][3]

  • MDPI. (n.d.). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
  • ResearchGate. (n.d.). (PDF) Computational Chemistry for Drug Discovery. Retrieved from [Link][7]

  • MDPI. (n.d.). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Revolutionizing Drug Discovery with Computational Chemistry. Retrieved from [Link][8]

  • National Center for Biotechnology Information. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Computational Methods in Drug Discovery. Retrieved from [Link][9]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activities of 2-oxocycloalkylsulfonamides. Retrieved from [Link][2]

  • Beilstein Journals. (n.d.). Computational methods in drug discovery. Retrieved from [Link][10]

  • MDPI. (n.d.). Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives. Retrieved from [Link]

Sources

A Comparative Guide to the Antimicrobial Efficacy of [(4-Chlorobenzyl)sulfonyl]acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antimicrobial Agents

The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new classes of antimicrobial agents.[1] The development of novel synthetic analogs against bacterial targets is a critical area of research in medicinal chemistry.[1] Among the promising scaffolds are derivatives of sulfonyl compounds, a class historically significant for its antibacterial properties.[1][2][3] This guide provides a comprehensive technical overview of a specific subclass: [(4-Chlorobenzyl)sulfonyl]acetic acid derivatives. Due to the limited availability of published data on this exact structure, we will draw comparative insights from the closely related and recently studied 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives , which share the critical 4-chlorophenyl sulfonyl pharmacophore.[4][5] We will delve into their proposed mechanism of action, compare their in vitro efficacy against pathogenic microbes, and provide detailed experimental protocols for their synthesis and evaluation, offering a foundational resource for researchers in drug discovery.

Chemical Scaffolding and Synthesis Overview

The core structure of the compounds under discussion features a 4-chlorobenzyl group linked via a sulfonyl bridge to an acetic acid moiety. This structure is an evolution of the well-established sulfonamide class of antibiotics. The synthesis of the related 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives provides a viable blueprint for producing these molecules. A general synthetic pathway involves the oxidation of a precursor sulfide to form the key sulfone bridge, followed by reactions to build the rest of the molecule, such as N-acylation of amino acids.[4]

Proposed Mechanism of Action: Inhibition of Folate Synthesis

The antimicrobial action of sulfonamides and related sulfonyl-containing compounds is well-established. They act as competitive antagonists of para-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway.[6][7] Bacteria must synthesize their own folic acid, an essential precursor for the production of nucleic acids (DNA and RNA) and proteins.[6][7][8]

By mimicking the structure of PABA, these derivatives inhibit the enzyme dihydropteroate synthetase (DHPS) , blocking the synthesis of dihydrofolic acid and, consequently, tetrahydrofolic acid.[6][7][8] This disruption of the folate pathway halts bacterial growth and replication, resulting in a bacteriostatic effect.[6] It is highly probable that [(4-Chlorobenzyl)sulfonyl]acetic acid derivatives exert their antimicrobial effects through this same mechanism.

Below is a diagram illustrating this proposed mechanism.

Mechanism_of_Action cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Substrate Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Product Derivative [(4-Chlorobenzyl)sulfonyl] acetic acid derivative Derivative->DHPS Competitive Inhibition DHFR Dihydrofolate Reductase Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids

Caption: Proposed mechanism of action via competitive inhibition of DHPS.

Comparative Antimicrobial Efficacy

The true measure of a potential antimicrobial agent lies in its performance against clinically relevant pathogens. Studies on valine-derived compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have demonstrated notable activity, particularly against Gram-positive bacteria.[4][5] The quantitative evaluation using the microdilution method revealed that while many derivatives had high Minimum Inhibitory Concentration (MIC) values (≥500 µg/mL), certain compounds showed moderate and promising activity.[5]

For instance, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (Compound 4 in the cited study) exhibited an MIC of 125 µg/mL against both Staphylococcus aureus ATCC 6538 and Bacillus subtilis ATCC 6683.[5] This indicates a selective spectrum of activity. The same study noted that these compounds showed low inhibition effects against several Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa at concentrations of 32 μg/mL.[4][5]

For context, the table below compares the reported efficacy of a representative derivative with standard antibiotics against S. aureus.

CompoundOrganismMIC (µg/mL)Class of Agent
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid [5]Staphylococcus aureus ATCC 6538125Sulfonyl Derivative
Vancomycin Staphylococcus aureus (susceptible)0.5 - 2Glycopeptide
Linezolid Staphylococcus aureus (susceptible)1 - 4Oxazolidinone
Ciprofloxacin Staphylococcus aureus (susceptible)0.25 - 1Fluoroquinolone

Note: MIC values for standard antibiotics are typical ranges and can vary.

This comparison highlights that while the current generation of these sulfonyl derivatives is not as potent as established antibiotics, they represent a valid starting point for further chemical optimization to enhance their antibacterial activity.[9]

Structure-Activity Relationship (SAR) Insights

Understanding how molecular modifications affect biological activity is paramount in drug development. For sulfonamide-type compounds, several SAR principles are known:

  • The Sulfonyl Group: This moiety is critical for activity, acting as a key structural mimic of the carboxylate group in PABA.

  • The Phenyl Ring: Substitutions on the phenyl ring can significantly modulate activity. Introducing bulky, lipophilic substituents has been shown to increase antibacterial activity against Staphylococcus aureus in some sulfonamide series.[9]

  • The Acetic Acid Moiety: The nature of the acidic group and the linker connecting it to the sulfonyl core can influence solubility, cell permeability, and target engagement. The difference between the studied benzoic acid derivatives and the proposed acetic acid derivatives could lead to variations in potency and spectrum.

Experimental Protocols for Efficacy Evaluation

To ensure reproducibility and standardization, detailed experimental protocols are essential. Here, we provide a comprehensive, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of a novel compound, a cornerstone experiment in antimicrobial drug discovery.

Workflow: Antimicrobial Susceptibility Testing

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound 1. Prepare Stock Solution of Test Compound Serial_Dilution 4. Perform 2-fold Serial Dilution in 96-well Plate Prep_Compound->Serial_Dilution Prep_Media 2. Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Prep_Media->Serial_Dilution Prep_Inoculum 3. Prepare Standardized Bacterial Inoculum Inoculation 5. Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation 6. Incubate Plate at 37°C for 18-24 hours Inoculation->Incubation Visual_Read 7. Visually Inspect for Bacterial Growth Incubation->Visual_Read Determine_MIC 8. Determine MIC: Lowest concentration with no visible growth Visual_Read->Determine_MIC

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials and Reagents:

  • Test compound (e.g., a [(4-Chlorobenzyl)sulfonyl]acetic acid derivative)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator (37°C)

2. Preparation of Bacterial Inoculum (Causality Explanation):

  • a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

  • b. Suspend the colonies in sterile saline.

  • c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step to standardize the initial bacterial concentration to approximately 1.5 x 10⁸ CFU/mL. An inaccurate starting inoculum will lead to erroneous MIC results.

  • d. Dilute this standardized suspension 1:150 in CAMHB. This creates the final working inoculum of approximately 1 x 10⁶ CFU/mL. This density ensures there are enough bacteria for visible growth in the control wells but not so many that the antimicrobial agent is overwhelmed.

3. Assay Plate Preparation:

  • a. Prepare a stock solution of the test compound in DMSO at a concentration 100 times the highest desired test concentration.

  • b. Add 100 µL of CAMHB to all wells of a 96-well plate.

  • c. Add an additional 100 µL of the compound stock solution (appropriately diluted) to the first column of wells.

  • d. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10. This creates a concentration gradient of the test compound.

  • e. Column 11 will serve as the Growth Control (no compound).

  • f. Column 12 will serve as the Sterility Control (no compound, no bacteria).

4. Inoculation and Incubation:

  • a. Using a multichannel pipette, add 10 µL of the final working inoculum (from step 2d) to wells in columns 1 through 11. This results in a final inoculum in each well of approximately 5 x 10⁵ CFU/mL.

  • b. Do not add bacteria to column 12.

  • c. Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

5. Determining the MIC:

  • a. After incubation, check the control wells. There should be no growth in the sterility control (column 12) and clear, turbid growth in the growth control (column 11). If controls are invalid, the experiment must be repeated.

  • b. Visually inspect the wells from the lowest to highest concentration.

  • c. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Conclusion and Future Perspectives

The available evidence suggests that derivatives based on the 4-chlorophenyl sulfonyl scaffold exhibit moderate antimicrobial activity, primarily against Gram-positive bacteria like S. aureus.[4][5] While their potency does not yet match that of frontline antibiotics, they represent a promising and chemically tractable starting point for the development of new anti-infective agents.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a broader library of [(4-Chlorobenzyl)sulfonyl]acetic acid derivatives to optimize for potency and expand the spectrum of activity.

  • Mechanism of Action Confirmation: Conducting enzymatic assays with purified dihydropteroate synthase (DHPS) to definitively confirm the proposed mechanism of action.

  • Evaluation against Resistant Strains: Testing optimized compounds against clinically relevant drug-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA).

  • Toxicity and Pharmacokinetic Profiling: Assessing the cytotoxicity of lead compounds in mammalian cell lines to ensure a favorable therapeutic window.

By pursuing these research avenues, the scientific community can fully elucidate the potential of this chemical class in the ongoing fight against antimicrobial resistance.

References

  • Gali, M., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health. Available at: [Link]

  • Asati, V., et al. (n.d.). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. PubMed. Available at: [Link]

  • Gali, M., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]

  • Chauhan, A., & Singh, P. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

  • Singh, R. (2021). Mechanisms of Action by Antimicrobial Agents: A Review. McGill Journal of Medicine. Available at: [Link]

  • Introduction to sulfonamides Sulfa Drugs ; Examples, Mechanism of action, Uses, Effects, Pharmaco. (2024). YouTube. Available at: [Link]

  • Abonia, R., et al. (2021). Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety. RSC Publishing. Available at: [Link]

  • Sławiński, J., et al. (2013). Synthesis and Antibacterial Activity of Novel 4-chloro-2-mercaptobenzenesulfonamide Derivatives. PubMed. Available at: [Link]

  • Żołnowska, B., et al. (2022). Evaluation of the Antimicrobial Activity of N-Acylated 4-Chloro-2-mercaptobenzenesulfonamide Derivatives. MDPI. Available at: [Link]

Sources

A Comparative Guide to the Cytotoxicity of [(4-Chlorobenzyl)sulfonyl]acetic Acid Derivatives and Related Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the cytotoxic potential of chemical structures related to [(4-Chlorobenzyl)sulfonyl]acetic acid. Due to a lack of publicly available data on the specific target molecule, this document focuses on a comparative study of structurally analogous compounds, offering insights into the potential anticancer activities of this chemical class. We will delve into the experimental data of related sulfonyl and acetic acid derivatives, discuss structure-activity relationships, and provide detailed protocols for evaluating cytotoxicity.

Introduction: The Therapeutic Potential of Sulfonyl and Acetic Acid Moieties

The search for novel anticancer agents is a cornerstone of oncological research. Compounds featuring sulfonyl and acetic acid groups have garnered significant interest due to their diverse biological activities. The sulfonyl group (-SO2-) is a key pharmacophore in many established drugs, known for its ability to form strong hydrogen bonds and act as a rigid linker, influencing the compound's interaction with biological targets. Similarly, the acetic acid moiety (-CH2COOH) can enhance solubility and provide a crucial point of interaction with cellular machinery. The combination of these features in a single molecular scaffold, such as in [(4-Chlorobenzyl)sulfonyl]acetic acid, presents an intriguing, albeit underexplored, avenue for anticancer drug discovery.

Comparative Cytotoxicity Analysis

While direct experimental data for [(4-Chlorobenzyl)sulfonyl]acetic acid is not available in the public domain, we can infer its potential by examining the cytotoxicity of structurally related compounds. The following table summarizes the in vitro anticancer activity of various sulfonyl and acetic acid derivatives against a panel of human cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
1,2,4-Triazine Sulfonamide MM131DLD-1 (Colon)3.4[1]
HT-29 (Colon)3.9[1]
2-Arylbenzoxazole Acetic Acid Compound 10MCF-7 (Breast)Promising Activity[2]
HCT-116 (Colon)Promising Activity[2]
Compound 11MCF-7 (Breast)Promising Activity[2]
HCT-116 (Colon)Promising Activity[2]
2,4-Azolidinedione-Acetic Acid Compound IcCCRF-CEM (Leukemia)logGI50 = -6.06[3]
HL-60(TB) (Leukemia)logGI50 = -6.53[3]
MOLT-4 (Leukemia)logGI50 = -6.52[3]
SR (Leukemia)logGI50 = -6.51[3]
5(4H)-Oxazolone-Based Sulfonamides Compound 9bHepG2 (Liver)8.53[4]
Compound 9fHepG2 (Liver)6.39[4]
4-Thiazolidinone Derivatives Compound 2hLeukemia (MOLT-4, SR)GI50 < 0.01-0.02[5]
Colon Cancer (SW-620)GI50 < 0.01-0.02[5]
CNS Cancer (SF-539)GI50 < 0.01-0.02[5]
Melanoma (SK-MEL-5)GI50 < 0.01-0.02[5]

Analysis of Structure-Activity Relationships (SAR):

The data from these related compounds suggest several key structural features that may contribute to cytotoxic activity. The presence of a halogenated aromatic ring, such as the 4-chlorobenzyl group, is a common feature in many active compounds and may enhance hydrophobic interactions with target proteins. The nature of the heterocyclic core, where applicable, and the substituents on the aromatic rings also play a crucial role in determining the potency and selectivity of these derivatives.[6][7] For instance, in the 2,4-azolidinedione-acetic acid series, the trifluoromethyl-phenyl group in compound Ic was associated with high selectivity for leukemia cell lines.[3]

Experimental Protocols for Cytotoxicity Assessment

To ensure the generation of reliable and reproducible data, standardized cytotoxicity assays are paramount. The following are detailed protocols for two widely used methods: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., [(4-Chlorobenzyl)sulfonyl]acetic acid derivatives) and a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

MTT Assay Workflow
Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures total protein content, providing an estimation of cell number.

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value (the concentration of the compound that inhibits cell growth by 50%).

SRB_Assay_Workflow A Seed & Treat Cells B Fix Cells with TCA A->B C Wash Plates B->C D Stain with SRB C->D E Wash to Remove Unbound Dye D->E F Solubilize Bound Dye E->F G Measure Absorbance (510 nm) F->G H Calculate GI50 Values G->H

SRB Assay Workflow

Potential Mechanisms of Action

While the precise mechanism of action for [(4-Chlorobenzyl)sulfonyl]acetic acid derivatives remains to be elucidated, related sulfonamide compounds have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[1] Potential molecular targets could include key enzymes involved in cell proliferation and survival, such as protein kinases.[1] Further investigation into the effects of these compounds on the cell cycle and apoptosis is warranted to understand their anticancer properties fully.

Potential_MoA cluster_compound [(4-Chlorobenzyl)sulfonyl]acetic acid Derivative cluster_cell Cancer Cell Compound Test Compound Target Molecular Target (e.g., Kinase) Compound->Target Inhibition Pathway Signaling Pathway Disruption Target->Pathway Apoptosis Apoptosis Induction Pathway->Apoptosis CellCycle Cell Cycle Arrest Pathway->CellCycle

Hypothesized Mechanism of Action

Conclusion and Future Directions

The comparative analysis of compounds structurally related to [(4-Chlorobenzyl)sulfonyl]acetic acid suggests that this chemical scaffold holds promise for the development of novel anticancer agents. The presence of the sulfonyl group, the acetic acid moiety, and the 4-chlorobenzyl substituent are all features found in other cytotoxic compounds.

Future research should focus on the synthesis and in vitro screening of a library of [(4-Chlorobenzyl)sulfonyl]acetic acid derivatives against a broad panel of cancer cell lines. Elucidating the mechanism of action of the most potent compounds will be crucial for their further development as potential cancer therapeutics.

References

[9] Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (2023). MDPI. [Link]

[2] Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (2020). CORE. [Link]

[1] The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (n.d.). MDPI. [Link]

[3] Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. (2009). Europe PMC. [Link]

[10] Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PubMed Central. [Link]

[11] Synthesis and anticancer evaluation of benzyloxyurea derivatives. (n.d.). PubMed. [Link]

[12] Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. (n.d.). PubMed. [Link]

[6] Synthesis, biological evaluation, and structure-activity relationship study of novel cytotoxic aza-caffeic acid derivatives. (2010). PubMed. [Link]

[4] Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. (n.d.). MDPI. [Link]

[13] Structure-activity relationship of anticancer drug candidate quinones. (n.d.). acikbilim.yok.gov.tr. [Link]

[14] Anticancer screening results of the synthesized compounds. (n.d.). ResearchGate. [Link]

[15] Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. (n.d.). PubMed Central. [Link]

[7] Betulinic acid derivatives as anticancer agents: structure activity relationship. (n.d.). PubMed. [Link]

[16] Antifungal properties of (2S, 4R)-Ketoconazole sulfonamide analogs. (2022). Frontiers. [Link]

[17] Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. [Link]

[18] In vitro anti-cancer screening data of compounds 4 (a-n) [a]. (n.d.). ResearchGate. [Link]

[5] Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (n.d.). MDPI. [Link]

[19] Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). ResearchGate. [Link]

[20] Scheme 2: Cytotoxicity Against Different Human Cancer Cell Lines In Vitro. (n.d.). ResearchGate. [Link]

[21] Cytotoxicity and Structure-Activity Relationships of Xanthone Derivatives From Mesua Beccariana, Mesua Ferrea and Mesua Congestiflora Towards Nine Human Cancer Cell Lines. (2013). PubMed. [Link]

[8] MTT Proliferation Assay Protocol. (n.d.). ResearchGate. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[(4-Chlorobenzyl)sulfonyl]acetic acid
Reactant of Route 2
[(4-Chlorobenzyl)sulfonyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.